3-Guanidinobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
352-83-0 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(diaminomethylideneamino)butanoic acid |
InChI |
InChI=1S/C5H11N3O2/c1-3(2-4(9)10)8-5(6)7/h3H,2H2,1H3,(H,9,10)(H4,6,7,8) |
InChI Key |
KKGUWQNQEARROH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)N=C(N)N |
Canonical SMILES |
CC(CC(=O)O)N=C(N)N |
Other CAS No. |
352-83-0 |
Synonyms |
3-guanidinobutyric acid beta-guanidinobutyric acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Guanidinobutyric Acid and Its Isomers for the Research Professional
This guide provides a comprehensive technical overview of 3-Guanidinobutyric acid (CAS 352-83-0), a compound of interest in metabolic and neurological research. Due to the limited availability of in-depth technical data for this compound, this document also presents a detailed examination of its more extensively studied isomers, 4-Guanidinobutyric acid and 3-Guanidinopropionic acid. This comparative approach is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into the synthesis, analysis, and biological significance of this class of compounds.
Part 1: this compound (CAS 352-83-0)
This compound, also known as β-guanidinobutyric acid, is a guanidino compound with the chemical formula C5H11N3O2.[1][2] While it is commercially available for research purposes, detailed studies on its synthesis, biological activity, and analytical protocols are not widely published. The primary technical information available is from chemical suppliers.
Physicochemical Properties
A summary of the known properties of this compound is presented below. This data is primarily aggregated from supplier specifications and should be considered as such.
| Property | Value | Source |
| CAS Number | 352-83-0 | [1][2] |
| Molecular Formula | C5H11N3O2 | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| Synonyms | beta-guanidinobutyric acid, 3-guanidinobutanoic acid | [2] |
| SMILES Code | CC(NC(N)=N)CC(O)=O | [1] |
Part 2: 4-Guanidinobutyric Acid (CAS 463-00-3): The Gamma Isomer
4-Guanidinobutyric acid (γ-Guanidinobutyric acid or 4-GBA) is a naturally occurring metabolite found in various organisms, including fungi and mammals.[3][4] It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and plays a role in nitrogen metabolism.[5]
Synthesis and Metabolism
4-Guanidinobutyric acid is biosynthesized from L-arginine and can be formed through the action of glycine amidinotransferase, which transfers the amidino group from L-arginine to an acceptor molecule. One pathway involves the conversion of L-arginine and gamma-aminobutyric acid to ornithine and 4-guanidinobutyric acid.
Caption: Biosynthesis of 4-Guanidinobutyric Acid.
Biological Activity and Research Applications
4-Guanidinobutyric acid exhibits a range of biological activities, making it a molecule of interest in several research areas:
-
Gastrointestinal Health: It has demonstrated protective effects against gastric lesions and may inhibit the growth of Helicobacter pylori.
-
Neurotransmission: Due to its structural similarity to GABA, it is studied for its potential interactions with GABA receptors.[4]
-
Metabolic Studies: As a metabolite of arginine, it is used in studies of nitrogen balance and amino acid metabolism.[5]
-
Transport Studies: 4-GBA is utilized to investigate intestinal transport mechanisms, particularly via the human proton-coupled amino acid transporter (hPAT1).[6]
Analytical Methodologies
The quantification of 4-Guanidinobutyric acid in biological samples typically requires chromatographic methods due to its polar nature and lack of a strong chromophore.
High-Performance Liquid Chromatography (HPLC):
HPLC is a common method for the analysis of guanidino compounds.[7] As these compounds are often present in complex biological matrices, a derivatization step is usually necessary to enhance detection by UV or fluorescence detectors.
Experimental Protocol: HPLC Analysis of Guanidino Compounds
This protocol provides a general framework. The specific derivatizing agent, column, and mobile phase composition must be optimized for the specific application.
-
Sample Preparation:
-
Deproteinize biological samples (e.g., plasma, tissue homogenates) using a suitable method such as ultrafiltration or precipitation with acetonitrile or perchloric acid.
-
Centrifuge to remove precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
A variety of derivatizing agents can be used, such as o-phthalaldehyde (OPA) for fluorescence detection or other agents for UV detection.
-
Mix the sample supernatant with the derivatizing reagent and allow the reaction to proceed for a specified time.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
Detection: Set the UV or fluorescence detector to the appropriate wavelength for the chosen derivative.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of 4-Guanidinobutyric acid.
-
Quantify the amount of 4-GBA in the sample by comparing its peak area to the calibration curve.
-
Caption: General workflow for HPLC analysis of 4-GBA.
Part 3: 3-Guanidinopropionic Acid (CAS 353-09-3): A Creatine Analog
3-Guanidinopropionic acid (3-GPA) is a well-studied creatine analog that has significant effects on cellular energy metabolism.[1] It is often used as a research tool to investigate the roles of the creatine kinase system and AMP-activated protein kinase (AMPK).
Mechanism of Action
3-GPA acts as a competitive inhibitor of the creatine transporter, leading to a depletion of intracellular creatine and phosphocreatine stores. This reduction in high-energy phosphates results in an increased AMP:ATP ratio, which in turn activates AMPK.[1]
Caption: Mechanism of action of 3-Guanidinopropionic Acid.
Biological Effects and Therapeutic Potential
The activation of AMPK by 3-GPA leads to a variety of downstream effects, including:
-
Metabolic Shift: A shift from glycolytic to oxidative metabolism.[1]
-
Mitochondrial Biogenesis: Increased number of mitochondria.[1]
-
Glucose Uptake: Increased cellular glucose uptake.[1]
-
Insulin Sensitivity: Improved insulin sensitivity in animal models of diabetes.
These properties have led to research into 3-GPA and its analogs as potential therapeutic agents for metabolic disorders such as type 2 diabetes and obesity.
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling guanidino compounds.
General Handling Precautions for Guanidino Compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
GHS Hazard Information (for related compounds):
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
Conclusion
While specific technical data for this compound (CAS 352-83-0) is limited, an examination of its isomers, 4-Guanidinobutyric acid and 3-Guanidinopropionic acid, provides valuable insights for the research community. 4-Guanidinobutyric acid is a metabolite with roles in neurotransmission and gastrointestinal health, while 3-Guanidinopropionic acid is a powerful tool for studying cellular energy metabolism. The analytical methods and biological pathways described for these isomers can serve as a foundation for future investigations into the properties and functions of this compound. As research in this area progresses, a more complete understanding of the unique characteristics of each isomer will undoubtedly emerge.
References
-
Meglasson, M. D., Wilson, J. M., Yu, J. H., Robinson, D. D., & Hegde, V. R. (n.d.). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of guanidino compound synthesis. Legend. Retrieved from [Link]
-
Solubility of Things. (n.d.). γ-Guanidinobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The creatine synthesis pathway with chemical structures of.... Retrieved from [Link]
-
TACHIKAWA, M., HOSOY, K., & Terasaki, T. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet 4-Guanidinobutyric acid. Retrieved from [Link]
-
Chula Digital Collections. (2016, December 31). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Retrieved from [Link]
- Google Patents. (n.d.). CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.
-
ResearchGate. (n.d.). HPLC separation of guanidino compounds (1) Reagent (2) GSA (3) GAA (4).... Retrieved from [Link]
Sources
- 1. 352-83-0|3-Guanidinobutanoic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-GUANIDINOBUTYRIC ACID | 463-00-3 [chemicalbook.com]
- 5. Guanidineacetic acid | 352-97-6 [chemicalbook.com]
- 6. CNP0333230.0 - COCONUT [coconut.naturalproducts.net]
- 7. 462-93-1|5-Guanidinopentanoic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Phosphocreatine Depletion Using 3-Guanidinobutyric Acid
Introduction: The Rationale for Probing Cellular Bioenergetics via Phosphocreatine Depletion
In the landscape of cellular bioenergetics, the creatine kinase (CK)/phosphocreatine (PCr) system stands as a critical buffer and transport mechanism for high-energy phosphates, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1] The CK enzyme catalyzes the reversible transfer of a phosphate group from ATP to creatine, generating phosphocreatine and ADP. This PCr pool serves as a rapidly mobilizable reserve to regenerate ATP locally, thereby maintaining cellular energy homeostasis during periods of intense metabolic activity.
Understanding the precise role of the CK/PCr system in various physiological and pathophysiological states necessitates a reliable method for its experimental manipulation. The depletion of the intracellular PCr pool is a powerful tool to investigate the consequences of impaired energy buffering, explore alternative energy pathways, and identify potential therapeutic targets for diseases characterized by compromised energy metabolism.[2] 3-Guanidinobutyric acid (GBA), a structural analogue of creatine, serves as a potent and specific tool for this purpose.
Mechanism of Action: Competitive Inhibition of the Creatine Transporter
This compound, and its closely related and more extensively studied analogue β-guanidinopropionic acid (β-GPA), exert their effects by targeting the primary route of creatine entry into the cell: the creatine transporter (CrT), encoded by the SLC6A8 gene.[3]
GBA acts as a competitive inhibitor, binding to the CrT with high affinity. This competitive binding effectively blocks the uptake of extracellular creatine into the cell.[3] The consequence of this blockade is a gradual depletion of the intracellular creatine pool. As the existing creatine is not replenished, the substrate for creatine kinase is reduced, leading to a subsequent and significant decrease in the intracellular concentration of phosphocreatine.[4][5] This targeted depletion allows researchers to study the specific downstream effects of a compromised CK/PCr system.
Caption: Mechanism of this compound (GBA) Action.
In Vivo Application: Phosphocreatine Depletion in Animal Models
Chronic administration of GBA or its analogues through dietary supplementation is an effective method for depleting phosphocreatine in various tissues of animal models. This approach is particularly relevant for studying the long-term adaptations to impaired energy homeostasis.
Protocol: Dietary Administration of GBA in Rodent Models
This protocol provides a general framework for inducing phosphocreatine depletion in rats. Optimization may be required based on the specific animal model and research question.
1. Materials:
-
This compound (GBA) or β-Guanidinopropionic acid (β-GPA) powder
-
Standard rodent chow powder
-
Gelatin (optional, for gel diet preparation)
-
Water
-
Metabolic cages for monitoring food and water intake
2. Diet Preparation (Example for a 2% GBA Diet):
-
Causality: A 1-2% concentration of GBA or β-GPA in the diet has been shown to be effective in achieving significant PCr depletion over several weeks.[6]
-
Weigh 980 g of standard powdered rodent chow.
-
Weigh 20 g of GBA or β-GPA powder.
-
Thoroughly mix the powders to ensure a homogenous distribution of the compound. A laboratory-scale mixer is recommended.
-
The diet can be provided as a powder or reformulated into pellets or a gel diet according to standard laboratory procedures. For a gel diet, mix the powdered diet with an appropriate amount of gelatin and water.
3. Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions and standard diet for at least one week before starting the GBA-supplemented diet.
-
Randomize animals into control and treatment groups. The control group will receive the standard diet without GBA.
-
Provide the respective diets and water ad libitum.
-
Monitor food and water intake, as well as body weight, regularly (e.g., daily or every other day). β-GPA supplementation has been noted to potentially reduce growth performance.[7]
4. Treatment Duration and Tissue Collection:
-
Causality: Significant depletion of phosphocreatine is a time-dependent process. Studies have shown substantial depletion after 7-10 weeks of dietary administration.[6]
-
Continue the dietary treatment for a period of 4 to 10 weeks.
-
At the end of the treatment period, euthanize the animals according to approved institutional protocols.
-
Rapidly excise the tissues of interest (e.g., skeletal muscle, heart, brain). It is critical to freeze-clamp the tissues immediately in liquid nitrogen to halt metabolic processes and prevent the degradation of phosphocreatine.
-
Store the frozen tissues at -80°C until analysis.
Table 1: Summary of In Vivo Studies on Phosphocreatine Depletion
| Compound | Animal Model | Concentration in Diet | Duration | Tissue | Depletion of Total Creatine + PCr | Reference |
| GBA | Rat | 2% | 7 weeks | Myocardium | ~75% | [6] |
| GBA | Rat | 2% | 10 weeks | Myocardium | ~82% | [6] |
| β-GPA | Rat | 1% | 8 weeks | Myocardium | ~70-79% | [2] |
| β-GPA | Pig | 2% | 2 weeks | Skeletal Muscle | Significant decrease | [7] |
In Vitro Application: Phosphocreatine Depletion in Cell Culture
The use of GBA in cell culture allows for the investigation of cellular and molecular responses to phosphocreatine depletion in a controlled environment. This is particularly useful for high-throughput screening and detailed mechanistic studies.
Protocol: GBA Treatment of C2C12 Myotubes
This protocol is optimized for C2C12 myotubes, a common model for skeletal muscle research. Researchers should perform a dose-response and time-course experiment to determine the optimal conditions for their specific cell line and experimental needs.
1. Materials:
-
Differentiated C2C12 myotubes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and/or Horse Serum
-
This compound (GBA) or β-Guanidinopropionic acid (β-GPA)
-
Sterile, deionized water or PBS for stock solution preparation
-
0.22 µm sterile filter
2. Preparation of GBA Stock Solution:
-
Causality: Preparing a concentrated, sterile stock solution allows for accurate and convenient dosing of the cell culture media without significantly altering the media volume.
-
Prepare a 100 mM stock solution of GBA by dissolving the powder in sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
3. Cell Treatment:
-
Culture and differentiate C2C12 myoblasts into myotubes using standard protocols.
-
Once myotubes are formed, replace the differentiation medium with fresh medium containing the desired final concentration of GBA. A starting concentration of 5 mM is recommended based on studies with other cell types.[8]
-
Causality: A systematic review reported a 30-40% decrease in creatine and phosphocreatine in endothelial cells after 24 hours of incubation with 5 mM β-GPA.[8] Longer incubation times may be necessary for more complete depletion.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). A time-course experiment is highly recommended.
-
Include a vehicle-treated control group (cells treated with the same volume of sterile water or PBS used to dilute the GBA stock).
4. Cell Harvesting and Lysate Preparation:
-
Causality: Rapid inactivation of enzymatic activity is crucial to preserve the in vivo ratio of phosphocreatine to creatine. Acidic extraction is a common and effective method.
-
At the end of the treatment period, place the culture plates on ice.
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 0.6 M perchloric acid (PCA) to the plate to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the acid lysate to a microcentrifuge tube.
-
Keep the samples on ice for at least 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube. This supernatant contains the metabolites for analysis.
-
Neutralize the supernatant by adding an appropriate volume of a neutralizing solution (e.g., 2 M KHCO₃). Monitor the pH to ensure it is near neutral.
-
Centrifuge again to pellet the precipitated potassium perchlorate.
-
The resulting supernatant is ready for analysis or can be stored at -80°C.
Caption: In Vitro Workflow for Phosphocreatine Depletion.
Validation of Phosphocreatine Depletion: Analytical Methods
Accurate quantification of phosphocreatine and creatine is essential to validate the efficacy of the GBA treatment. High-Performance Liquid Chromatography (HPLC) is a widely used, robust, and reliable method for this purpose.
Protocol: Ion-Pair Reversed-Phase HPLC for PCr, Cr, and ATP
This protocol is based on established methods for the simultaneous determination of high-energy phosphates.[9][10][11]
1. Chromatographic System:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Causality: An ion-pairing agent, such as tetrabutylammonium hydrogen sulphate, is used to increase the retention of the highly polar analytes on the nonpolar stationary phase. A gradient elution is often necessary to achieve good separation of all compounds in a reasonable time.
-
Buffer A: 0.2% KH₂PO₄ + 0.08% tetrabutylammonium hydrogen sulphate, pH adjusted to 3.0.
-
Buffer B: Buffer A with pH adjusted to 7.5 with 1 M NaOH.
-
Solvent C: Methanol (HPLC grade).
-
Filter and degas all mobile phase components before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be adjusted).
-
Detection Wavelength: 210 nm for phosphocreatine and creatine; 260 nm for ATP.[9][10] Wavelength switching during the run may be necessary for optimal detection.
-
Injection Volume: 20 µL.
-
Gradient Program (Example): A gradient program should be optimized, but a typical run might involve starting with a high percentage of Buffer A, followed by a gradient to increase the percentage of Buffer B and Methanol to elute the more retained compounds like ATP.
4. Sample Analysis and Quantification:
-
Prepare standard curves for phosphocreatine, creatine, and ATP using commercially available standards of known concentration.
-
Process the standards in the same manner as the samples (acid extraction and neutralization) to account for any degradation or loss during sample preparation.
-
Inject the prepared standards and samples.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curves.
-
Express the results as concentration (e.g., µmol/g of tissue or µmol/mg of protein).
Table 2: Typical Retention Times and Wavelengths
| Analyte | Abbreviation | Detection Wavelength | Typical Retention Time |
| Phosphocreatine | PCr | 210 nm | Early eluting |
| Creatine | Cr | 210 nm | Early eluting |
| Adenosine Triphosphate | ATP | 260 nm | Later eluting |
Alternative Analytical Method: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)
For in vivo studies, ³¹P-MRS offers a non-invasive method to measure the relative concentrations of phosphocreatine, ATP, and inorganic phosphate (Pi) in real-time.[12][13] This technique is invaluable for longitudinal studies in the same animal and for assessing the dynamic changes in high-energy phosphate metabolism during physiological challenges.
Safety and Handling Precautions
-
Refer to the Safety Data Sheet (SDS) for this compound and β-guanidinopropionic acid before use.
-
These compounds may cause skin, eye, and respiratory irritation.[14]
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The targeted depletion of phosphocreatine using this compound is a robust and valuable technique for researchers in cellular metabolism, physiology, and drug development. By competitively inhibiting the creatine transporter, GBA provides a specific means to investigate the critical role of the creatine kinase/phosphocreatine system in maintaining cellular energy homeostasis. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the successful implementation of this technique in both in vivo and in vitro experimental settings, enabling a deeper understanding of cellular bioenergetics in health and disease.
References
-
Beron, J., et al. Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice. ResearchGate. Available at: [Link]
-
Beron, J., et al. THE EFFECTS OF DIETARY β-GUANIDINOPROPIONIC ACID ON GROWTH AND MUSCLE FIBER DEVELOPMENT IN JUVENILE RED PORGY, PAGRUS PAGRUS. PMC. Available at: [Link]
-
Horn, M., et al. (2001). Chronic Phosphocreatine Depletion by the Creatine Analogue β-Guanidinopropionate Is Associated With Increased Mortality and Loss of ATP in Rats After Myocardial Infarction. Circulation, 104(15), 1844–1849. Available at: [Link]
-
Derks, W. J. G., et al. (2013). The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review. PLOS ONE, 8(1), e52879. Available at: [Link]
-
Korecky, B., & Brandejs-Barry, Y. (1987). Effect of creatine depletion on myocardial mechanics. Basic Research in Cardiology, 82 Suppl 2, 103–110. Available at: [Link]
-
MacLellan, J. D., et al. (2019). β-guanidinopropionic acid and metformin differentially impact autophagy, mitochondria and cellular morphology in developing C2C12 muscle cells. Journal of Muscle Research and Cell Motility, 40(3-4), 337–349. Available at: [Link]
-
Horn, M., et al. (2001). Chronic phosphocreatine depletion by the creatine analogue beta-guanidinopropionate is associated with increased mortality and loss of ATP in rats after myocardial infarction. Circulation, 104(15), 1844-9. Available at: [Link]
-
Li, G., et al. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Pharmacology & Pharmacy, 4, 19-27. Available at: [Link]
-
Scientific Research Publishing. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP. Available at: [Link]
-
ResearchGate. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Available at: [Link]
-
ResearchGate. (2005). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Available at: [Link]
-
National Institutes of Health. (2024). Effects of guanidinoacetic acid on in vitro rumen fermentation and microflora structure and predicted gene function. Available at: [Link]
-
National Institutes of Health. (2021). 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis. Available at: [Link]
-
PubMed. (2013). Use of dietary supplementation with β-guanidinopropionic acid to alter the muscle phosphagen system, postmortem metabolism, and pork quality. Available at: [Link]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213. Available at: [Link]
Sources
- 1. publicationslist.org [publicationslist.org]
- 2. ahajournals.org [ahajournals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. THE EFFECTS OF DIETARY β-GUANIDINOPROPIONIC ACID ON GROWTH AND MUSCLE FIBER DEVELOPMENT IN JUVENILE RED PORGY, PAGRUS PAGRUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of creatine depletion on myocardial mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of dietary supplementation with β-guanidinopropionic acid to alter the muscle phosphagen system, postmortem metabolism, and pork quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review | PLOS One [journals.plos.org]
- 9. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Chronic phosphocreatine depletion by the creatine analogue beta-guanidinopropionate is associated with increased mortality and loss of ATP in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory Synthesis of 3-Guanidinobutyric Acid
Abstract & Scope
This application note details the laboratory-scale synthesis of 3-guanidinobutyric acid (also known as
This guide prioritizes the guanylation of 3-aminobutyric acid using 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) . This method is selected for its mild conditions, high yield, and superior byproduct removal profile compared to classical S-methylisothiourea or cyanamide routes.
Critical Isomer Note: Ensure your starting material is 3-aminobutyric acid (CAS: 541-48-0 for racemic), not 4-aminobutyric acid (GABA). The stereochemistry of the starting material (
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the primary amine of 3-aminobutyric acid onto the electrophilic amidine carbon of the guanylating reagent.
Reaction Scheme
The transformation converts the primary amine into a guanidinium group while preserving the carboxylic acid and the chiral center (if using enantiopure starting material).
Figure 1: Mechanistic pathway for the guanylation of 3-aminobutyric acid.
Materials & Equipment
Reagents
| Reagent | CAS Number | Purity Requirement | Role |
| 3-Aminobutyric acid | 541-48-0 (racemic) | >98% | Substrate |
| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | >99% | Guanylating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Synthesis Grade | Base (Proton Scavenger) |
| Methanol (MeOH) | 67-56-1 | HPLC Grade | Solvent |
| Diethyl Ether | 60-29-7 | ACS Reagent | Precipitation |
Equipment
-
Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.
-
Reflux condenser (optional, reaction often runs at RT).
-
Lyophilizer (Freeze Dryer) - Recommended for hygroscopic product handling.
-
Purification: C18 Reverse-Phase Column or Ion-Exchange Resin (Dowex 50W).
Experimental Protocol: Direct Guanylation
This protocol is adapted from the Bernatowicz method, optimized for zwitterionic amino acids.
Step 1: Reaction Setup
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.03 g (10 mmol) of 3-aminobutyric acid in 15 mL of Methanol/Water (2:1 v/v) .
-
Note: Water is required to ensure solubility of the zwitterionic amino acid.
-
-
Base Addition: Add 1.74 mL (10 mmol) of DIPEA . Stir for 10 minutes at room temperature.
-
Logic: This neutralizes the ammonium form (
) to the reactive free amine ( ).
-
-
Reagent Addition: Add 1.47 g (10 mmol) of 1H-Pyrazole-1-carboxamidine HCl in one portion.
-
Stoichiometry: A 1:1 equivalent is usually sufficient, but a slight excess (1.1 eq) of the guanylating agent can drive completion if kinetics are slow.
-
Step 2: Reaction Monitoring
-
Stirring: Stir the mixture at Room Temperature (20–25°C) for 16–24 hours .
-
Monitoring: Monitor by TLC (Thin Layer Chromatography) using n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin.
-
Observation: The starting material (primary amine) will show a distinct spot that fades; the product (guanidine) often stains differently (yellowish/brown vs purple) or requires a specific stain like Sakaguchi reagent (specific for guanidines).
-
Step 3: Workup & Purification
The major contaminant is the pyrazole byproduct.
-
Concentration: Remove methanol under reduced pressure (Rotovap) at 40°C. You will be left with an aqueous residue.
-
Precipitation (Method A - Quick):
-
Add 50 mL of cold Diethyl Ether or Acetone to the residue.
-
The guanidino acid (zwitterion or salt) is typically insoluble in ether, while pyrazole and DIPEA are soluble.
-
Triturate (grind) the solid, filter, and wash extensively with ether.
-
-
Ion Exchange (Method B - High Purity):
-
Load the aqueous residue onto a column of Dowex 50W x 8 (H+ form) .
-
Wash with Water (removes pyrazole and unreacted acid if any).
-
Elute the product with 1M NH₄OH or Pyridine/Water .
-
Lyophilize the fractions containing the product to obtain this compound as a white powder.
-
Step 4: Characterization[3]
-
¹H NMR (D₂O): Look for the disappearance of the pyrazole protons (usually aromatic region ~6.5, 7.7, 8.0 ppm) and the retention of the butyric backbone signals.
-
Mass Spectrometry (ESI+): Calculate expected [M+H]⁺.
-
MW of this compound: ~145.16 g/mol .
-
Target Peak: m/z 146.2 .
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Scientific Commentary & Troubleshooting
Why 1H-Pyrazole-1-carboxamidine HCl?
Historically, S-methylisothiourea was used for guanidinylation. However, that reaction releases methyl mercaptan (toxic, foul odor) and requires high pH (~10), which can cause racemization of chiral centers. The Pyrazole reagent (Bernatowicz reagent) works at lower pH and releases pyrazole, which is easier to wash away with ether or remove via vacuum sublimation.
Handling Zwitterions
This compound exists as a zwitterion (
-
Solubility: It will be very soluble in water and insoluble in non-polar organics.
-
Hygroscopicity: The final product may absorb water. Store in a desiccator at -20°C.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of amine | Ensure DIPEA is fresh; increase reaction time to 48h. |
| Sticky Oil Product | Residual solvent/DIPEA salts | Triturate with dry diethyl ether or acetonitrile until solid forms. |
| Impurity Signals (NMR) | Residual Pyrazole | Pass through Dowex 50W column or wash solid with DCM (pyrazole is soluble in DCM). |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][4] The Journal of Organic Chemistry, 57(8), 2497-2502. Link
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004).[5] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Guanidinobutyric acid (Reference for isomer distinction).Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
Application Note: A Validated HPLC Method for the Quantification of 3-Guanidinobutyric Acid in Human Plasma
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of 3-Guanidinobutyric Acid (3-GBA) in human plasma. The protocol employs a pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase chromatography and fluorescence detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of 3-GBA in a complex biological matrix. All procedures for sample preparation, chromatographic separation, and method validation are described in detail to ensure reproducibility and adherence to bioanalytical method validation guidelines.
Introduction: The Significance of this compound
This compound (3-GBA), a structural analog of γ-aminobutyric acid (GABA), is an endogenous compound found in various biological fluids, including blood and cerebrospinal fluid.[1] Its biological roles are of increasing interest in clinical and pharmaceutical research. 3-GBA is known to be a metabolite in several organisms, including fungi and humans.[2][3] Emerging research suggests its involvement in neurological pathways, acting as a GABA mimetic that can evoke responses from GABA-A receptors.[4] Furthermore, altered levels of 3-GBA and other guanidino compounds have been associated with certain pathological conditions, such as uremia and cirrhosis, highlighting its potential as a biomarker.[1][5]
The accurate quantification of 3-GBA in plasma is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic and toxicokinetic studies in drug development. However, the analysis of 3-GBA presents challenges due to its high polarity and lack of a strong chromophore, making direct detection by UV-Vis difficult. To overcome these limitations, this method utilizes a pre-column derivatization strategy with o-phthalaldehyde (OPA), which reacts with the primary amine group of 3-GBA to form a highly fluorescent isoindole derivative.[6][7][8][9] This approach significantly enhances the sensitivity and selectivity of the assay.
This application note provides a comprehensive, step-by-step protocol for the entire workflow, from plasma sample collection and preparation to HPLC analysis and data interpretation. The method has been developed and validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.[10][11][12]
Materials and Methods
Reagents and Chemicals
-
This compound (≥98% purity)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
HPLC-grade acetonitrile and methanol
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge capable of reaching 12,000 x g.
-
Vortex mixer.
-
pH meter.
Causality Behind Experimental Choices
The selection of a pre-column derivatization with OPA and 3-MPA is a deliberate choice driven by the need for high sensitivity and the chemical nature of 3-GBA.[13] OPA reacts rapidly with primary amines in an alkaline environment to form fluorescent products.[14] The addition of a thiol, in this case, 3-MPA, is crucial for creating a stable derivative, which is a known limitation of OPA derivatization alone.[9]
Protein precipitation with an acid like PCA or TCA is a standard and effective method for removing high-molecular-weight interferences from plasma samples, ensuring a clean extract for injection and prolonging column life.[15] The use of a C18 reversed-phase column is well-suited for the separation of the relatively nonpolar OPA-derivatized 3-GBA from other endogenous plasma components.
Experimental Protocols
Preparation of Solutions
-
OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and bring the final volume to 10 mL with 0.1 M sodium borate buffer (pH 9.5). This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM sodium phosphate) and adjust the pH to a suitable value (e.g., 6.8).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Protein Precipitation Reagent: Prepare a 10% (w/v) solution of TCA or a 6% (v/v) solution of PCA in ultrapure water.
Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Patient Preparation: The patient should ideally be fasting for at least two hours before blood collection.[16]
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at approximately 3,000 x g for 10 minutes to separate the plasma.[15]
-
Storage: Transfer the plasma to a clean tube and freeze at -80°C until analysis.[16]
Step-by-Step Derivatization and Analysis Protocol
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 100 µL of ice-cold protein precipitation reagent (e.g., 10% TCA).
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[17]
-
Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial.
-
Add 50 µL of the OPA/3-MPA derivatization reagent.
-
Mix well and allow the reaction to proceed for at least 2 minutes at room temperature before injection.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
Chromatographic Conditions and Data
HPLC Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific instrumentation and column used.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Fluorescence Detection | Excitation: 340 nm, Emission: 455 nm |
| Injection Volume | 20 µL |
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results, adhering to guidelines from regulatory bodies like the FDA and EMA.[10][11][12][18][19]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 for a calibration curve over the expected concentration range. |
| Accuracy & Precision | Within ±15% of the nominal value (±20% at the LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of 3-GBA in blank plasma. |
| Recovery | Consistent and reproducible extraction efficiency. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, etc.). |
Conclusion
The HPLC method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The pre-column derivatization with OPA/3-MPA is a key step that enables the high sensitivity required for the analysis of endogenous levels of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and method validation, researchers can confidently generate high-quality data for their clinical and pharmaceutical studies.
References
-
Terrlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). Plasma amino acids determined by liquid chromatography within 17 minutes. Clinical Chemistry, 40(2), 245-249. [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids?[Link]
-
The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. (n.d.). Scilit. [Link]
-
Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. (n.d.). Springer Nature Experiments. [Link]
-
Phyo, A. P., De, S., Fun, W. K., Yean, L. C., & Lee, Y. Y. (2016). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Journal of Chromatography B, 1033-1034, 34-42. [Link]
-
Kandhro, A. J., & Khuhawar, M. Y. (2010). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of the Chemical Society of Pakistan, 32(5), 629-635. [Link]
- Method of amino acid analysis. (1985).
-
Kühnreich, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795-804. [Link]
-
PubChem. (n.d.). gamma-Guanidinobutyric acid. [Link]
-
FooDB. (2010). Showing Compound gamma-Guanidinobutyric acid (FDB005408). [Link]
-
Chemsrc. (n.d.). 4-Guanidinobutanoic acid. [Link]
-
Solubility of Things. (n.d.). γ-Guanidinobutyric acid. [Link]
-
ResearchGate. (n.d.). a) HPLC separation of guanidino compounds from serum of uremic patient. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]
-
MDPI. (n.d.). Integrated Mechanisms of Flavor and Quality Development in Braised Pork: A Study on Volatile Profiles, Texture Dynamics, Nucleotide Catabolism, and Protein Oxidation. [Link]
-
ResearchGate. (n.d.). γ‐guanidinobutyric acid (γ‐GBA) and guanidinoethanesulfonic acid (GES).... [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Mohammad Abadi, F., Mirfazeli, A., & Zaeri, H. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8. [Link]
-
bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]
-
Sytnik, E., & Mizera, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 13-19. [Link]
-
Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma. [Link]
-
Sytnik, E., & Mizera, M. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
Sources
- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]
- 2. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-GUANIDINOBUTYRIC ACID | 463-00-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Guanidinobutanoic acid | CAS#:463-00-3 | Chemsrc [chemsrc.com]
- 6. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. bevital.no [bevital.no]
- 14. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
3-Guanidinobutyric acid cellular uptake experiments
Application Note: Mechanistic Profiling of 3-Guanidinobutyric Acid Cellular Uptake
Subtitle: Protocols for SLC6 Transporter Interaction and Uremic Toxin Kinetics using LC-MS/MS and Competitive Inhibition Assays.
Abstract
This compound (3-GBA), an intermediate in the arginine-creatine metabolic axis, acts as both a neuroactive metabolite and a uremic toxin accumulating in chronic kidney disease (CKD).[1] Understanding its cellular uptake is critical for elucidating its nephrotoxicity and neurotoxicity profiles. This guide provides a comprehensive workflow for characterizing 3-GBA transport, focusing on Solute Carrier (SLC) family mechanisms—specifically SLC6A8 (Creatine Transporter, CRT) and SLC6A6 (Taurine Transporter, TauT).[1] We detail two orthogonal protocols: a high-throughput competitive inhibition screen using radiolabeled probes and a direct, label-free quantification method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]
Introduction & Physiological Context
3-GBA is structurally analogous to
The cellular entry of 3-GBA is not passive.[2] Its zwitterionic and highly polar nature requires specialized transport machinery. Current literature and structural modeling implicate the SLC6 family of transporters:
-
SLC6A8 (CRT): The primary creatine transporter.[3] Given 3-GBA's guanidino moiety, it is a high-affinity substrate/inhibitor candidate.[1]
-
SLC6A6 (TauT): Known to transport zwitterionic amino acids and guanidino compounds.[1]
-
SLC22 Family (OCTs): Organic Cation Transporters (e.g., OCT2) may mediate its renal secretion.[1]
Why This Matters: Determining the specific transporter (
Mechanistic Pathway Visualization
The following diagram illustrates the metabolic origin of 3-GBA and its hypothesized transport gates at the plasma membrane.
Figure 1: Putative transport mechanisms for this compound.[1] SLC6A8 is the predicted primary influx route due to structural homology with creatine.
Experimental Design & Cell Models
To rigorously validate uptake, you must use a "Gain-of-Function" model followed by specific inhibition.[1]
| Cell Model | Purpose | Key Characteristics |
| HEK293-SLC6A8 | Primary Validation | Stably transfected with human SLC6A8.[1] Null background (HEK293 WT has low endogenous CRT).[1] |
| HEK293-SLC6A6 | Specificity Check | Stably transfected with human TauT.[1] Checks for off-target transport. |
| RPTEC/TERT1 | Physiological Relevance | Immortalized renal proximal tubule cells.[1] Expresses endogenous OCT2, CRT, and TauT.[1] |
| Xenopus Oocytes | Kinetic Characterization | Ideal for electrophysiological measurements if 3-GBA transport is electrogenic.[1] |
Protocol 1: Competitive Inhibition Screening (Indirect)
Use this protocol to quickly identify if 3-GBA interacts with a specific transporter by blocking a known radiolabeled substrate.[1]
Objective: Determine the
Materials:
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Radiotracer:
-Creatine (Specific Activity > 50 mCi/mmol).[1] -
Test Compound: this compound (dissolved in KRH).[1]
-
Control Inhibitor:
-Guanidinopropionic acid ( -GPA) (Known CRT inhibitor).[1]
Step-by-Step Workflow:
-
Seeding: Plate HEK293-SLC6A8 cells in 24-well plates (Poly-D-Lysine coated) at
cells/well. Culture for 24 hours. -
Equilibration: Aspirate media and wash cells
with warm KRH buffer. Incubate in KRH for 10 min at 37°C. -
Dosing: Add
of uptake solution containing: -
Incubation: Incubate for 10 minutes at 37°C. (Note: Keep time short to measure initial rate).
-
Termination: Rapidly aspirate uptake solution and wash
with ice-cold KRH buffer. (Cold stops the transporter). -
Lysis: Add
of 0.1 N NaOH/1% SDS. Shake for 30 min. -
Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
Self-Validation:
-
If 3-GBA is a substrate, it will competitively inhibit
-Creatine uptake, yielding a sigmoidal dose-response curve.[1] -
Success Criteria: The Control Inhibitor (
-GPA) must show inhibition at .[1]
Protocol 2: Direct Uptake Quantification via LC-MS/MS (Label-Free)
Use this protocol to prove 3-GBA is actually transported into the cell, not just binding to the surface.
Objective: Quantify intracellular 3-GBA concentration and calculate kinetic parameters (
Technical Challenge: 3-GBA is highly polar.[1] Standard C18 chromatography will fail (no retention).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[1]
A. LC-MS/MS Method Parameters
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (
).[1] -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 90% B to 50% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
B. Uptake Assay Workflow
Figure 2: Sample preparation workflow for label-free quantification.
Detailed Steps:
-
Uptake: Incubate cells with 3-GBA (various concentrations) for 10 min at 37°C.
-
Quench: Place plate on ice. Wash cells
rapidly with ice-cold PBS.[1]-
Critical: Ensure PBS is removed completely to avoid diluting the extraction.
-
-
Extraction: Add
of 80% Methanol/Water (pre-chilled to -80°C) directly to the well. This lyses cells and precipitates proteins simultaneously. -
Harvest: Scrape cells and transfer to a microcentrifuge tube.
-
Clarification: Centrifuge at
for 10 min at 4°C. -
Analysis: Inject the supernatant into the LC-MS/MS.
-
Normalization: Measure protein content in the pellet (dissolve in NaOH) to normalize uptake as pmol/mg protein.
Data Analysis & Interpretation
Kinetic Calculation
Fit the specific uptake data (Total Uptake minus Non-Specific Uptake at 4°C) to the Michaelis-Menten equation:
[1]- : Uptake rate (pmol/mg/min).
-
: Concentration of 3-GBA (
).[1] -
: Affinity constant.[1] A lower
(e.g., 20-50 ) indicates high-affinity transport (likely SLC6A8).[1] - : Maximum transport capacity.[1]
Result Interpretation Table
| Observation | Likely Mechanism | Biological Implication |
| High Uptake in SLC6A8 cells, blocked by | CRT-mediated | 3-GBA competes with creatine; may cause brain creatine deficiency.[1] |
| Uptake in SLC6A6 cells, blocked by Taurine | TauT-mediated | 3-GBA may deplete intracellular taurine pools.[1] |
| Low affinity ( | Low-affinity/Passive | Only relevant at very high uremic concentrations.[1] |
| Uptake inhibited by Probenecid/Cimetidine | OAT/OCT-mediated | Renal secretion pathway; relevant for clearance.[1] |
References
-
Tachikawa, M., & Hosoya, K. (2011).[1] Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and Barriers of the CNS, 8(1), 13. Link[1]
-
Dodd, J. R., et al. (2018).[1] Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules.[2][4] Journal of the American Chemical Society, 140(4), 1234–1245.[1] Link[1]
-
Vanholder, R., et al. (2003).[1] Review on uremic toxins: Classification, concentration, and interindividual variability. Kidney International, 63(5), 1934-1943.[1] Link
-
Jia, Z., et al. (2020).[1] Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Application Notes. Link
-
Nishimura, M., & Naito, S. (2005).[1] Tissue-specific mRNA expression profiles of human ATP-binding cassette and solute carrier transporter superfamilies. Drug Metabolism and Pharmacokinetics, 20(6), 452-477.[1] Link
Sources
- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]
- 2. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Troubleshooting Low Recovery of β-Guanidinobutyric Acid (β-GBA) in HPLC Analysis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the analysis of β-guanidinobutyric acid (β-GBA). As a highly polar, endogenous compound, β-GBA presents unique challenges for quantification by High-Performance Liquid Chromatography (HPLC), primarily due to its poor UV absorbance and retention on conventional reversed-phase columns. Low or inconsistent recovery is a frequent and frustrating issue that can compromise data integrity.
This guide is structured to help you systematically diagnose and resolve the root causes of low β-GBA recovery. We will move from initial diagnosis to deep dives into the most critical experimental stages: sample preparation, chemical derivatization, and chromatographic separation.
Part 1: Initial Diagnosis - Why is My β-GBA Recovery Low?
Before diving into specific modules, it's crucial to determine where in the workflow the loss of analyte is occurring. This initial troubleshooting tree will guide your investigation.
Q1: My β-GBA peak is completely absent, or its area is drastically lower than expected. Where do I start?
A1: A significant loss of signal points to a systematic failure in one of the three core stages of the analysis. The first step is to isolate the problematic stage.
Troubleshooting Workflow: Isolating the Source of Low Recovery
Caption: A logical flowchart to diagnose the origin of low β-GBA recovery.
Part 2: Deep Dive - Troubleshooting Specific Modules
Based on your initial diagnosis, proceed to the relevant section below for detailed questions, causal explanations, and corrective protocols.
Module 1: Sample Preparation & Extraction
The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) is a primary source of analytical variability. Inefficient extraction or the presence of interfering substances can severely impact recovery.
Q2: I suspect my protein precipitation protocol is causing β-GBA loss. How can I optimize it?
A2: This is a common issue. β-GBA can be lost through co-precipitation with proteins or if the precipitation conditions are suboptimal.
-
The "Why": Protein precipitation works by adding a substance (typically an organic solvent or an acid) that reduces the solubility of proteins, causing them to aggregate and fall out of solution.[1] However, if the analyte has an affinity for these proteins, it can be physically trapped and removed along with the precipitate.
-
Troubleshooting Steps:
-
Choice of Precipitant: Acetonitrile (ACN) is generally the most effective organic solvent for crashing out proteins, often achieving >96% removal at a 2:1 or 3:1 ratio of solvent to plasma.[1][2] Methanol is less effective. Trichloroacetic acid (TCA) is also highly efficient but can be harsh and may degrade certain analytes or derivatives.[2]
-
Solvent Volume: Ensure you are using an adequate volume of precipitant. A common starting point is a 3:1 ratio (e.g., 300 µL of ACN for 100 µL of plasma).[1] Mix vigorously by vortexing to ensure a fine, dispersed precipitate, which maximizes surface area and minimizes analyte trapping.[3]
-
Temperature: Perform precipitation at low temperatures (e.g., on ice or at 4°C). This can enhance protein removal and preserve the stability of the analyte.
-
Post-Precipitation pH: After centrifugation, check the pH of the supernatant. If it is too acidic or basic, it could affect the stability of the β-GBA before derivatization. Neutralize if necessary.
-
| Precipitation Agent | Typical Ratio (Agent:Sample) | Protein Removal Efficiency | Key Considerations |
| Acetonitrile (ACN) | 2:1 to 4:1 | >96% | Generally the best choice for LC-MS compatibility and removal efficiency.[2] |
| Methanol (MeOH) | 3:1 to 5:1 | Moderate | Less efficient than ACN; may require larger volumes.[1] |
| Trichloroacetic Acid (TCA) | 10% solution, 1:1 ratio | ~92% | Very effective but can cause analyte degradation; not ideal for all methods.[2] |
| Acetone | 4:1 | >95% (with salt) | Effective, but recovery can be variable without the addition of salt (10-30 mM).[4] |
Module 2: Derivatization Reaction
Since β-GBA lacks a native chromophore or fluorophore, pre-column derivatization is essential for sensitive UV or fluorescence detection.[5] This chemical reaction is often the most delicate step and a major source of low recovery. The most common reagents are o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6]
Q3: My derivatized standards look good, but my samples show low recovery. What's wrong with the derivatization step?
A3: This points to matrix interference or suboptimal reaction conditions for your specific sample type.
-
The "Why": The derivatization reaction is a chemical process sensitive to pH, reagent concentration, reaction time, and the presence of competing substances from the sample matrix.[7][8] OPA, for example, reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) under basic conditions to form a detectable isoindole product.[8][9] Any deviation can lead to an incomplete reaction or degradation of the derivative.
OPA Derivatization Reaction Pathway
Sources
- 1. agilent.com [agilent.com]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. allumiqs.com [allumiqs.com]
- 5. jasco-global.com [jasco-global.com]
- 6. jascoinc.com [jascoinc.com]
- 7. ikm.org.my [ikm.org.my]
- 8. diva-portal.org [diva-portal.org]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Stability of 3-Guanidinobutyric Acid in Cell Culture Media
Welcome to the technical support guide for 3-Guanidinobutyric Acid (3-GPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of 3-GPA in cell culture applications. Understanding and controlling for the stability of your experimental compounds is paramount for generating reproducible and reliable data.
Introduction to this compound (3-GPA)
This compound, also known as γ-guanidinobutyric acid or 4-guanidinobutyric acid, is a naturally occurring guanidino compound.[1] Structurally similar to creatine and arginine, it is utilized in research to study various biological processes, including nutrient transport and cellular metabolism. However, like many small molecules, its chemical integrity in the complex environment of cell culture medium is not absolute. This guide will address the primary stability concerns, provide validated protocols, and offer troubleshooting advice to ensure the success of your experiments.
Core Principles of 3-GPA Stability
The stability of any compound in a complex aqueous solution like cell culture medium is influenced by several factors, including temperature, pH, light exposure, and interactions with other media components.[2] For guanidino compounds like 3-GPA, the most significant intrinsic chemical instability is the potential for intramolecular cyclization.
The primary degradation pathway for 3-GPA in aqueous solution is an intramolecular cyclization reaction. The nucleophilic terminal nitrogen of the guanidino group can attack the electrophilic carboxyl carbon, leading to the formation of a six-membered cyclic lactam (a creatinine analogue) and the elimination of a water molecule. This conversion renders the compound biologically inactive for its intended purpose. The rate of this reaction is highly dependent on the experimental conditions.
Caption: Potential degradation pathway of 3-GPA.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the use of 3-GPA in cell culture.
Q1: What is the primary stability concern for 3-GPA in cell culture media?
The principal concern is the spontaneous, non-enzymatic intramolecular cyclization that converts 3-GPA into an inactive cyclic lactam. This is a common degradation pathway for many guanidino compounds. The reaction is essentially irreversible under physiological conditions and will lead to a decrease in the effective concentration of your compound over time, potentially impacting your experimental results.
Q2: How do the pH and temperature of the cell culture medium affect 3-GPA stability?
Both pH and temperature are critical factors that dictate the rate of 3-GPA degradation.[2]
-
pH: The cyclization reaction can be catalyzed by both acidic and basic conditions.[3] While cell culture media are buffered to a physiological pH (typically 7.2-7.4) using systems like bicarbonate-CO2 or HEPES, cellular metabolic activity can cause local pH shifts.[4] For instance, high rates of glycolysis can lead to lactic acid accumulation and a drop in pH, which could accelerate degradation. Guanidinoacetic acid, a related compound, has shown good stability around a neutral pH of 7.0-7.2.[5]
-
Temperature: Chemical reaction rates increase with temperature.[6] Storing 3-GPA-supplemented media at 4°C will significantly slow degradation compared to incubation at 37°C. During a typical cell culture experiment at 37°C, a gradual loss of active 3-GPA should be expected.
Q3: How should I prepare and store 3-GPA stock solutions to maximize stability?
Proper preparation and storage of stock solutions are crucial for experimental consistency. We recommend the following procedure:
-
Solvent Selection: Dissolve 3-GPA powder in a sterile, buffered solution such as PBS or directly in the basal cell culture medium without supplements. High-purity water is also acceptable.
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM or 1000x the final working concentration). This minimizes the volume of stock added to your culture, preventing significant changes to the medium's osmolarity and composition.
-
Sterilization: Do not autoclave 3-GPA solutions, as the high temperature will cause rapid degradation. Instead, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination. A properly stored frozen stock should be stable for several months.
Q4: How long is 3-GPA stable in complete cell culture medium at 37°C?
The exact half-life of 3-GPA in complete medium at 37°C will vary depending on the specific medium formulation and the metabolic activity of the cultured cells. Based on the known chemistry of guanidino compounds, a significant reduction in concentration can be expected over a 48-72 hour period.
For long-term experiments (> 24 hours), it is critical to account for this degradation. The most rigorous approach is to replace the medium with fresh, 3-GPA-supplemented medium every 24 to 48 hours. This ensures that the cells are exposed to a more consistent concentration of the active compound throughout the experiment. For endpoint assays shorter than 24 hours, a single dose at the start of the experiment is generally sufficient.
Q5: Can other components in the cell culture medium interact with 3-GPA?
Cell culture media are chemically complex mixtures of amino acids, vitamins, salts, and glucose.[7] While direct covalent interactions are unlikely under normal conditions, some components are worth considering:
-
Amino Acids: Media contain high concentrations of amino acids.[7] Arginine, which also possesses a guanidino group, is structurally similar and could potentially compete with 3-GPA for binding sites on transporters or enzymes.[1]
-
Vitamins and Reducing Agents: Some vitamins are sensitive to light and can generate reactive oxygen species, though this is a minor concern for the relatively stable guanidino group.[8]
-
Enzymatic Degradation: While less common in sterile cell culture, cells can release enzymes into the medium that may degrade extracellular compounds. For instance, certain bacteria possess guanidinobutyrase, an enzyme that breaks down 3-GPA, but this is not a factor in aseptic mammalian cell culture.[9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects. | Degradation of 3-GPA in the culture medium over the course of the experiment, leading to a lower effective concentration. | 1. Refresh the Medium: For experiments longer than 24 hours, replace the cell culture medium with freshly prepared medium containing 3-GPA every 24-48 hours. 2. Verify Stock Solution: Prepare a fresh stock solution of 3-GPA from powder to rule out degradation during storage. 3. Confirm Concentration: If possible, use an analytical method like HPLC to quantify the 3-GPA concentration in your medium at the start and end of your experiment. |
| Precipitate forms when adding 3-GPA stock to the medium. | The stock solution is too concentrated, or the medium is cold, reducing the solubility of 3-GPA. | 1. Pre-warm Medium: Ensure the cell culture medium is warmed to 37°C before adding the 3-GPA stock solution. 2. Add Slowly: Add the stock solution dropwise to the medium while gently swirling the container to facilitate rapid mixing. 3. Check pH: Ensure the pH of your stock solution is near neutral if it was dissolved in unbuffered water. |
| High variability between experimental replicates. | Inconsistent concentration of active 3-GPA due to differences in medium change schedules or stock solution handling. | 1. Standardize Protocols: Ensure all replicates are treated identically, especially regarding the timing of medium changes and the addition of 3-GPA. 2. Use Master Mix: Prepare a single large volume of 3-GPA-supplemented medium and aliquot it to all replicate wells/flasks to ensure a consistent starting concentration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 3-GPA Stock Solution
Materials:
-
This compound powder (e.g., Sigma-Aldrich G6503)
-
Sterile 1X Phosphate-Buffered Saline (PBS) or cell culture grade water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Calculate Mass: To make 10 mL of a 100 mM solution (MW: 145.16 g/mol ), you will need:
-
0.1 L * 0.1 mol/L * 145.16 g/mol = 1.4516 g (for 100mL)
-
For 10 mL: 0.1452 g or 145.2 mg.
-
-
Weigh Powder: Aseptically weigh 145.2 mg of 3-GPA powder and transfer it to the 50 mL conical tube.
-
Dissolve: Add approximately 8 mL of sterile 1X PBS to the tube. Vortex or mix gently until the powder is completely dissolved.
-
Adjust Volume: Bring the final volume to 10 mL with sterile 1X PBS.
-
Sterile Filter: Draw the solution into a sterile syringe, attach the 0.22 µm syringe filter, and dispense the solution into a new sterile conical tube.
-
Aliquot and Store: Dispense the filtered stock solution into single-use 100 µL or 500 µL aliquots in sterile microcentrifuge tubes. Label clearly and store at -20°C.
Protocol 2: Workflow for Assessing 3-GPA Stability in Your Specific Medium
This protocol provides a framework for empirically determining the stability of 3-GPA under your exact experimental conditions.
Caption: Experimental workflow for stability testing.
Analytical Considerations: Quantification of 3-GPA in a complex matrix like cell culture medium requires a robust analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV after derivatization, or Mass Spectrometry) is the gold standard.[11][12][13]
References
-
Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods. National Institutes of Health. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]
-
Chemical stability test of proteins with Guanidinium HCl?. ResearchGate. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. PubMed Central. [Link]
-
Pathways of guanidino compound synthesis. Legend. ResearchGate. [Link]
-
Guanidinobutyrase for L-Arginine Degradation in Brevibacterium helvolum. PubMed. [Link]
-
HPLC separation of guanidino compounds. ResearchGate. [Link]
-
Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas. ResearchGate. [Link]
-
The effects of glycine and L-arginine on heat stability of ginsenoside Rb1. PubMed. [Link]
-
Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PubMed Central. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidinobutyrase for L-Arginine Degradation in Brevibacterium helvolum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
Technical Support Center: Analysis of 3-Guanidinobutyric Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-guanidinobutyric acid (3-GBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to minimize background noise and overcome common challenges in the LC-MS analysis of this and other polar guanidino compounds.
The analysis of small, polar molecules like 3-GBA by liquid chromatography-mass spectrometry (LC-MS) is often hampered by high background noise and poor sensitivity. These issues typically stem from the compound's hydrophilic nature, which leads to poor retention on traditional reversed-phase columns, and its susceptibility to ion suppression from complex biological matrices. This guide provides a structured approach to systematically identify and resolve these issues.
Troubleshooting Guide: Minimizing Background Noise
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your experiments.
Q1: My 3-GBA signal is weak and inconsistent, and the baseline is very noisy. What are the likely causes and how can I fix this?
A1: A weak, inconsistent signal with a high baseline is a classic sign of ion suppression and high chemical background . Ion suppression occurs when co-eluting compounds from your sample matrix interfere with the ionization of your analyte in the MS source, leading to a reduced signal.[1][2] High chemical background can originate from various sources, including solvents, tubing, and sample contaminants.[3][4]
Here is a systematic approach to troubleshoot this issue:
Step 1: Identify the Source of the Noise
First, determine if the noise is coming from your LC system or the mass spectrometer.
-
Protocol: Infuse a standard solution of 3-GBA directly into the mass spectrometer, bypassing the LC column.
-
Interpretation:
-
If you observe a strong, stable signal, the problem likely lies within your LC system (column, mobile phase, or sample matrix).
-
If the signal is still weak or noisy, the issue may be with the mass spectrometer source or settings.
-
Step 2: Optimize the Mass Spectrometer Source
If the issue persists with direct infusion, cleaning and optimizing the ion source is critical. Contamination in the ion source is a common cause of high background noise.[5]
-
Protocol: Ion Source Cleaning
-
Follow the manufacturer's instructions to carefully disassemble the ion source.
-
Clean the ion transfer tube, skimmer, and other components by sonicating them in a sequence of high-purity solvents (e.g., water, methanol, isopropanol).[5]
-
Thoroughly dry all components with nitrogen gas before reassembly.
-
After reassembly, allow the system to pump down and stabilize.
-
-
Optimization: Re-optimize source parameters such as capillary voltage, gas temperatures, and flow rates using your 3-GBA standard.[6]
Step 3: Address Chromatographic and Matrix Issues
If the direct infusion test points to the LC system, the primary culprits are matrix effects and poor chromatography. 3-GBA is a polar compound and is not well-retained on standard C18 columns, often eluting in the void volume with other polar interferences like salts and phospholipids.[7]
-
Recommended Action: Switch to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds.[7][8] It uses a polar stationary phase and a mobile phase with a high organic content.
Caption: HILIC separation mechanism for polar analytes.
Q2: I'm using a HILIC column, but my peak shape for 3-GBA is poor (tailing or fronting). What adjustments should I make?
A2: Poor peak shape in HILIC can be due to several factors, including mobile phase composition and pH.
-
Mobile Phase Composition: The water content in your mobile phase is critical for establishing the aqueous layer on the stationary phase where partitioning occurs. Ensure your initial mobile phase conditions have a high enough organic content (typically >80% acetonitrile) for good retention.
-
pH and Ionic Strength: The charge state of 3-GBA and the stationary phase surface can significantly impact peak shape. The guanidino group is strongly basic.
-
Recommendation: Buffer your mobile phase. Ammonium formate or ammonium acetate at concentrations of 5-20 mM are common choices.[9] Adjusting the pH can improve peak shape by ensuring a consistent charge state for the analyte. For a basic compound like 3-GBA, a slightly acidic mobile phase (e.g., pH 3-5 with formic acid) can often yield sharper peaks.
-
| Parameter | Recommendation for 3-GBA on HILIC | Rationale |
| Column | Amide, silica, or diol-based HILIC columns | Provides polar surface for retention.[10] |
| Mobile Phase A | Water with 10-20 mM Ammonium Formate + 0.1% Formic Acid | Buffering agent and acid modifier to control pH and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content for retention in HILIC mode. |
| Gradient | Start at high %B (e.g., 95%), gradually decrease to elute | Allows for retention of polar 3-GBA and then elution as water content increases. |
Q3: I'm analyzing 3-GBA in plasma, and I suspect phospholipids are causing ion suppression. How can I effectively remove them?
A3: Phospholipids are a major cause of ion suppression in bioanalysis, especially when using electrospray ionization (ESI) in positive mode. While simple protein precipitation is fast, it does not effectively remove phospholipids.
Recommended Workflow: Phospholipid Removal
A dedicated phospholipid removal product, often in a 96-well plate or cartridge format, is highly effective. These products typically use a combination of filtration and specialized sorbents.
Caption: Workflow for effective phospholipid removal.
Frequently Asked Questions (FAQs)
Q: Should I consider derivatization for 3-GBA analysis?
A: Derivatization can be a powerful tool to improve the chromatographic and mass spectrometric properties of an analyte.[11] For 3-GBA, derivatization could be used to:
-
Increase hydrophobicity: To improve retention on a reversed-phase column.
-
Enhance ionization efficiency: By adding a readily ionizable group.
A common derivatization strategy for guanidino groups involves reaction with agents like benzoin.[12] However, derivatization adds extra steps to your sample preparation, which can introduce variability. It is generally recommended to first optimize your method for the underivatized compound using HILIC before exploring derivatization.
Q: What are the best mass spectrometry settings for 3-GBA?
A: this compound has a monoisotopic mass of 131.0851 g/mol . Due to the basic guanidino group, it ionizes very well in positive electrospray ionization (ESI+) mode , typically forming the [M+H]+ ion at m/z 132.0929.
For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is preferred for its high selectivity and sensitivity.[13]
-
Precursor Ion: m/z 132.1
-
Product Ions: You will need to optimize the collision energy to find the most abundant and stable fragment ions. A common fragmentation pathway for guanidino compounds involves the neutral loss of the guanidino group or parts of it.
Q: My background noise is high across the entire chromatogram, even in the solvent blank. What should I check?
A: Widespread background noise often points to contamination in the mobile phase or the LC system itself.[14]
-
Mobile Phase: Always use LC-MS grade solvents and additives.[15] Prepare fresh mobile phases daily to prevent microbial growth or degradation.
-
System Contamination: Plasticizers, polymers from tubing, and detergents are common contaminants.[3][16] A system bake-out or "steam cleaning" with a high percentage of organic solvent at an elevated temperature (as recommended by your instrument manufacturer) can help clean the system.[9]
-
Gas Supply: Ensure high-purity nitrogen is used for the nebulizer and drying gas.
Q: How can I confirm that what I'm seeing is ion suppression?
A: A post-column infusion experiment is the definitive way to diagnose and pinpoint ion suppression.
-
Protocol:
-
Continuously infuse a standard solution of 3-GBA directly into the MS source after the LC column using a T-junction.
-
Inject a blank matrix sample (e.g., plasma extract without 3-GBA) onto the LC column.
-
Monitor the 3-GBA signal.
-
-
Interpretation: You will observe a steady, flat baseline from the infused standard. Any dips or decreases in this baseline correspond to regions where co-eluting matrix components are causing ion suppression. This allows you to see if the suppression is occurring at the retention time of your analyte.
References
- Ion suppression (mass spectrometry) - Wikipedia. (n.d.).
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
- Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
- Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). SpringerLink.
- The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram. (n.d.). ResearchGate.
- Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. (n.d.). Alex Kentsis.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1).
- How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017, August 6). ResearchGate.
- Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). PubMed.
- Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2025, August 6).
- Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
- Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024, September 24). PubMed.
- Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. (n.d.). PubMed.
- Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. (2018, August 1). Chromatography Online.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. (n.d.). MDPI.
- Derivatization in Mass Spectrometry | Spectroscopy Online. (2010, November 1).
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Fluorescence Derivatization of Guanidino Acids
Here is the technical support guide for the optimization of guanidino acid derivatization.
Current Status: Operational Topic: Optimization & Troubleshooting of Post-Column Derivatization (PCD) Lead Scientist: Senior Application Specialist
Executive Summary & Chemical Logic
The Challenge: Guanidino acids (e.g., Guanidinoacetic acid (GAA), Creatine, Arginine) possess no native fluorescence and weak UV absorption. To achieve femtomole-level sensitivity—critical for diagnosing metabolic disorders like GAMT deficiency—we must chemically transform them into highly fluorescent derivatives.
The Solution: The gold standard involves the condensation of the guanidino moiety with 9,10-Phenanthrenequinone (PQ) or Benzoin under alkaline conditions.[1]
The Chemistry of Detection
While Benzoin is the classical reagent (Kai et al.), 9,10-Phenanthrenequinone (PQ) is preferred for modern high-sensitivity applications due to higher quantum yields and stability.
Reaction Mechanism (PQ Method):
The guanidino group condenses with the
Figure 1: The chemical transformation pathway. The reaction requires high pH to deprotonate the guanidino group, facilitating nucleophilic attack on the quinone.
Experimental Protocol: The Self-Validating Workflow
Do not rely on "standard" recipes. Use this Post-Column Derivatization (PCD) workflow designed for HPLC systems. This setup separates the separation chemistry from the reaction chemistry, allowing for optimal chromatography.
System Configuration
-
Column: Cation Exchange (e.g., strongly acidic cation exchange resin) OR Reversed-Phase (C18) with Ion-Pairing (Octanesulfonate).
-
Reagent Pump: Delivers PQ/NaOH solution.
-
Reactor: Teflon/PEEK coil (0.5 mm ID x 10 m) heated to 60-80°C.
-
Detector: Fluorescence (FLD).
Reagent Comparison Table
| Feature | 9,10-Phenanthrenequinone (PQ) | Benzoin | Ninhydrin |
| Sensitivity | High (Femtomole level) | Moderate (Picomole level) | Moderate |
| Excitation/Emission | 365 nm / 495-510 nm | 325 nm / 435 nm | 390 nm / 470 nm |
| Reagent Stability | Moderate (Oxidation sensitive) | Low (Requires reducing agents) | High |
| Critical Factor | Requires organic solvent (DMF/EtOH) to prevent precipitation | Requires | Requires dual-step pH change |
| Best For | Trace analysis (Serum/Plasma) | Routine Urine Analysis | General screening |
Optimized PQ Reagent Preparation (The "Kai" Modification)
To prevent the common issue of reagent precipitation in the lines:
-
Solution A: Dissolve 9,10-Phenanthrenequinone in Dimethylformamide (DMF) or Ethanol. (Do not use pure water; PQ is hydrophobic).
-
Solution B: 2.0 M NaOH.
-
Mixing: Ideally, pump A and B separately and mix in a T-junction just before the reactor coil. If premixing, use immediately.
Troubleshooting Center
Select the symptom you are experiencing to view the diagnostic logic.
Figure 2: Diagnostic logic tree for common HPLC-FLD derivatization issues.
Detailed Diagnostics
Q: My baseline is drifting upwards significantly.
-
Cause: Accumulation of fluorescent by-products or reagent oxidation.
-
Fix: PQ is light-sensitive. Ensure reagent bottles are amber-colored or wrapped in foil. If using Benzoin, the reducing agent (sulfite/mercaptoethanol) may be depleted. Prepare fresh reagents daily.
Q: I see "Ghost Peaks" appearing late in the chromatogram.
-
Cause: Late-eluting hydrophobic guanidines from previous injections or system contamination.
-
Fix: Run a "cleaning gradient" with high organic content (e.g., 80% Acetonitrile) at the end of every run.
Q: The pressure in the post-column reactor is rising.
-
Cause: Precipitation of the derivatizing reagent. This is common with PQ if the organic solvent concentration drops below 20% in the final mixture.
-
Fix: Increase the DMF or Ethanol content in the reagent reservoir. Flush the reactor coil with 50% Methanol/Water (no salt) immediately after the run.
Frequently Asked Questions (FAQs)
Q: Can I use Pre-Column derivatization instead of Post-Column? A: Yes, but with caveats. Pre-column derivatization (reacting before injection) allows for simpler instrumentation (no extra pumps). However, the phenanthroimidazole derivatives are less stable over time than the native amino acids. If you have an autosampler queue of 50 samples, the fluorescence of the last sample may degrade before injection. Post-column is preferred for high-throughput accuracy.
Q: Why is NaOH concentration so critical?
A: The condensation reaction is nucleophilic. The guanidino group (
Q: How do I remove Urea interference? A: Urea is present in massive excess in urine and can react weakly with some reagents. In cation-exchange chromatography, Urea elutes early (near the void volume). Ensure your gradient holds the early elution long enough to separate Urea from Guanidinoacetic acid (GAA).
References
-
Kai, M., et al. (1998). "High-performance liquid chromatographic measurement of guanidino compounds of clinical importance in human urine and serum by pre-column fluorescence derivatization using benzoin." Journal of Chromatography B.
-
Kishikawa, N., et al. (2004). "Highly sensitive and selective determination of 9,10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection."[2] Journal of Chromatography A.
-
Hung, Y. L., et al. (1984). "High-performance liquid chromatographic analyser for guanidino compounds using benzoin as a fluorogenic reagent."[3] Journal of Chromatography.
-
Sigma-Aldrich. "HPLC Troubleshooting Guide."
Sources
- 1. High-performance liquid chromatographic measurement of guanidino compounds of clinical importance in human urine and serum by pre-column fluorescence derivatization using benzoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and selective determination of 9, 10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analyser for guanidino compounds using benzoin as a fluorogenic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak overlap between creatine and 3-guanidinobutyric acid
Topic: Resolving Peak Overlap – Creatine & 3-Guanidinobutyric Acid
Welcome to the Separation Sciences Technical Center. This guide addresses the chromatographic resolution of Creatine (Cre) and This compound (3-GBA) .[1] While these compounds differ in molecular weight (Cre: ~131 Da; 3-GBA: ~145 Da), "peak overlap" in this context typically results in Ion Suppression (matrix effects) rather than spectral interference.[1][2] Because Creatine is often endogenous at high concentrations (mM), its co-elution with 3-GBA (often used as an Internal Standard or trace metabolite) can completely suppress the ionization of 3-GBA, destroying quantitative accuracy.[1][2]
Part 1: Diagnostic & Decision Matrix
Start Here. Do not blindly change mobile phases. Use this logic flow to identify the root cause of your resolution failure.
Figure 1: Decision matrix for troubleshooting guanidino compound separation. Note that standard C18 is rarely suitable without ion-pairing reagents.[1][2]
Part 2: The Core Chemistry (Why they overlap)
To resolve these peaks, you must exploit the subtle differences in their zwitterionic nature.[1][2]
| Feature | Creatine (Cre) | This compound (3-GBA) | Implication for Separation |
| Structure | N-methyl-N-guanylglycine | 3-GBA has a longer alkyl chain (more hydrophobic) but similar polar functional groups.[1][2] | |
| pKa (Acid) | ~2.6 (Carboxyl) | ~4.2 (Carboxyl) | 3-GBA is a weaker acid.[1][2] At pH 3.0, Cre is less negative than 3-GBA.[1][2] |
| pKa (Base) | ~12.7 (Guanidino) | ~12.1 (Guanidino) | Both are fully protonated (+) at acidic/neutral pH.[1][2] |
| Net Charge | Zwitterion (pH 7) | Zwitterion (pH 7) | HILIC is required.[1][2] In RP, both are too polar and elute in the void.[2] |
The "Suppression Zone" Risk: Even though they have different masses (m/z 132 vs 146), if Cre elutes at 1.5 min and 3-GBA elutes at 1.55 min, the massive abundance of Creatine ions in the source will "steal" charge from 3-GBA.[1] You need a baseline separation of at least 0.2 - 0.5 minutes to avoid this suppression window.[1][2]
Part 3: Troubleshooting Guide (FAQs)
Q1: I am using a C18 column, and both peaks elute immediately. What is wrong?
A: Standard C18 columns cannot retain small, polar zwitterions like Creatine or 3-GBA.[1][2] They elute in the "void volume" (dead time) along with salts and unretained matrix components.[2]
-
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).[2] If you must use C18, you are required to use an Ion-Pairing agent (see Protocol B), but this is discouraged for LC-MS due to source contamination.[1][2]
Q2: I am using HILIC, but the peaks are broad and tailing, causing overlap.
A: This is usually due to secondary ionic interactions with the silica surface or mismatched sample diluent.[2]
-
The Fix (Mobile Phase): Ensure you have at least 10mM Ammonium Acetate or Ammonium Formate in the mobile phase.[2] The salt ions shield the silanols on the column, sharpening the peaks.
-
The Fix (Diluent): Never inject these samples in 100% water on a HILIC column. Dilute samples 1:4 with Acetonitrile (ACN) to match the initial mobile phase conditions.[2]
Q3: Which HILIC column chemistry is best?
A:
-
Zwitterionic (ZIC-HILIC/ZIC-pHILIC): Superior. Uses electrostatic repulsion/attraction to separate based on the distance between the charge groups.[2]
-
Amide (TSKgel Amide-80 / BEH Amide): Good. Very stable, hydrogen-bonding mechanism.[1][2]
-
Bare Silica: Poor. Often results in irreversible adsorption of the basic guanidino group.[2]
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" ZIC-HILIC Method
Recommended for Drug Development (High Sensitivity, MS-Friendly)[1][2]
This method uses a zwitterionic stationary phase to maximize selectivity between the structural analogs.[2]
-
Column: Merck SeQuant ZIC-HILIC (3.5 µm, 100 x 2.1 mm) or equivalent.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % B (ACN) | Action |
|---|---|---|
| 0.0 | 80% | Load: High organic promotes retention.[1][2] |
| 5.0 | 40% | Elute: Linear gradient elutes 3-GBA then Creatine. |
| 6.0 | 40% | Hold. |
| 6.1 | 80% | Re-equilibrate. |
Expected Result: 3-GBA (less polar due to butyl chain) should elute before Creatine (more polar glycine backbone) or be well-resolved depending on the specific pH tuning.[1][2]
Protocol B: Ion-Pairing (IP-LC)
Use only if HILIC is unavailable.[1][2] Warning: Contaminates MS source.
-
Column: C18 (e.g., Atlantis T3 or equivalent high-retention C18).[1][2]
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.[2]
-
Mechanism: HFBA forms a neutral ion pair with the positively charged guanidino group, making the molecule "hydrophobic enough" to stick to C18.[2]
Part 5: Mechanism of Separation (Visualized)[1]
Understanding how HILIC separates these molecules allows you to tune the method.[2]
Figure 2: HILIC Separation Mechanism. Creatine partitions more strongly into the water-rich layer surrounding the zwitterionic ligand, resulting in later elution compared to 3-GBA.[1]
References
-
Bevital. (2008).[1][2] Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry.[1][2][3] Annals of Clinical Biochemistry.[2][3]
-
Shodex. (n.d.).[1][2] LC/MS/MS Analysis of Creatine and Related Substances (NH2P-40 2D). Shodex Application Notes.[1][2]
-
Rucheton, B. et al. (2019).[1][2][4] LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta.[1][2]
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.
Sources
- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]
- 2. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Guanidino Compounds in Research and Development
For researchers, scientists, and drug development professionals, the integrity of guanidino compounds is paramount to experimental success and the development of safe and effective therapeutics. The guanidinium group, a key functional moiety in numerous biologically active molecules, is susceptible to degradation, which can compromise sample purity, experimental results, and drug product stability. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you prevent the degradation of your valuable guanidino compounds during storage and handling.
Understanding the Instability of the Guanidinium Group
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. While this structure is crucial for the biological activity of many compounds, it is also the site of potential chemical instability. The primary degradation pathways include hydrolysis, oxidation, and, in some cases, intramolecular cyclization.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Problem 1: Gradual loss of compound potency or purity in aqueous solution over time.
Q: I've noticed a decrease in the concentration of my guanidino compound in a buffered aqueous solution stored at 4°C. What is the likely cause and how can I prevent it?
A: The most probable cause is hydrolysis . The central carbon of the guanidinium group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of a urea derivative and an amine.[1] This reaction is significantly accelerated at higher pH values.
Causality: The rate of hydrolysis is pH-dependent. In alkaline conditions, the concentration of the more potent nucleophile, the hydroxide ion (OH-), is higher, leading to a faster degradation rate.[2][3] The mechanism can involve the direct attack of a hydroxide ion on the protonated guanidinium cation or the decomposition of the uncharged free base form of the guanidine.[2]
Step-by-Step Mitigation Protocol:
-
pH Optimization:
-
Determine the pKa of your guanidino compound. The guanidinium group is typically very basic, with a pKa around 12.5.[4]
-
Prepare your solutions in a buffer system that maintains the pH in a slightly acidic to neutral range (pH 4-7). At these pH values, the concentration of hydroxide ions is low, minimizing the rate of hydrolysis.
-
Rationale: By keeping the pH well below the pKa of the guanidinium group, you ensure that the compound exists predominantly in its protonated, more stable form, and you reduce the concentration of the nucleophilic hydroxide ion.
-
-
Buffer Selection:
-
Choose a buffer system that is stable and does not catalyze the degradation. Phosphate and citrate buffers are generally suitable.
-
Avoid buffers that may contain nucleophilic species that could react with your compound.
-
-
Storage Temperature:
-
Store aqueous solutions at the lowest practical temperature without freezing, typically 2-8°C. If the compound is stable to freezing, storing aliquots at -20°C or -80°C can significantly slow down hydrolysis.
-
Rationale: Chemical reaction rates, including hydrolysis, are temperature-dependent. Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency and energy of collisions that lead to a reaction.
-
-
Concentration:
-
If feasible, prepare more concentrated stock solutions in a stable solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use.
-
Problem 2: Appearance of unknown peaks in HPLC analysis after storage, especially in the presence of certain excipients.
Q: My HPLC chromatogram shows new impurity peaks after storing my guanidino compound as a solid mixture with excipients. What could be causing this?
A: This is likely due to oxidation . The nitrogen atoms in the guanidino group can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS). These ROS can be introduced through excipients that contain peroxide impurities (e.g., polysorbates, PEGs) or catalyzed by the presence of trace metal ions.[5][6]
Causality: Peroxides present as impurities in common pharmaceutical excipients can initiate oxidative degradation.[5] Transition metal ions, such as iron and copper, can act as catalysts in these oxidation reactions.[7][8]
Step-by-Step Mitigation Protocol:
-
Excipient Screening:
-
Source high-purity excipients with low peroxide values. Request certificates of analysis from the supplier specifying peroxide levels.
-
Screen different lots of excipients for their impact on your compound's stability in accelerated stability studies.
-
-
Inert Atmosphere:
-
During manufacturing and packaging, replace the headspace in the container with an inert gas like nitrogen or argon.
-
Rationale: This minimizes the presence of oxygen, a key component in many oxidative degradation pathways.
-
-
Addition of Antioxidants:
-
Incorporate a suitable antioxidant into your formulation. Common choices for aqueous formulations include ascorbic acid and sodium metabisulfite. For lipid-based or solid formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[9]
-
Rationale: Antioxidants are more readily oxidized than your compound of interest, thereby sacrificially protecting it from oxidative degradation.[10]
-
-
Inclusion of Chelating Agents:
Table 1: Common Excipients for Preventing Oxidative Degradation
| Excipient Class | Examples | Mechanism of Action |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, BHT, BHA | Sacrificially oxidized, protecting the active compound.[9][10] |
| Chelating Agents | EDTA, Citric Acid | Form complexes with metal ions, preventing their catalytic activity.[7][8] |
Problem 3: Degradation of the compound when exposed to light.
Q: I have observed significant degradation of my guanidino compound when samples are left on the lab bench. How can I protect it from light?
A: This is photodegradation . If a molecule can absorb light, particularly in the UV or high-energy visible spectrum, this energy can trigger chemical reactions leading to degradation.[11]
Causality: The absorbed light energy can excite the molecule to a higher energy state, making it more reactive. This can lead to various degradation pathways, including photooxidation, photoreduction, or rearrangement.[12]
Step-by-Step Mitigation Protocol:
-
Light-Protective Packaging:
-
Formulation Strategies:
-
Incorporate a UV-absorbing excipient into the formulation, which will absorb the damaging radiation before it reaches the active compound.
-
For solid dosage forms, a colored film coating can provide photoprotection.[13]
-
Encapsulation techniques, such as using cyclodextrins or liposomes, can also physically shield the drug from light.[14]
-
-
Controlled Laboratory Environment:
-
Perform all manipulations of the compound under yellow or red light to minimize exposure to high-energy wavelengths.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid guanidino compounds?
A1: For solid-state storage, it is generally recommended to keep the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect against moisture, which can facilitate hydrolysis even in the solid state over long periods. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is often advisable, provided the compound is not physically altered by the low temperatures.
Q2: My guanidino compound is creatine. I see a constant formation of an impurity. What is it and can I stop it?
A2: The impurity is almost certainly creatinine . Creatine undergoes a spontaneous, non-enzymatic intramolecular cyclization to form creatinine.[16][17] This reaction is pH-dependent and is accelerated in aqueous solutions, especially at neutral to slightly alkaline pH.[5] To minimize this, store creatine as a dry powder and prepare aqueous solutions fresh. If solutions must be stored, use a slightly acidic pH (e.g., pH 4-5) and keep them refrigerated.
Q3: How do I set up a forced degradation study for my guanidino compound?
A3: A forced degradation study involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. A typical study includes:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Storing the solid compound at a high temperature (e.g., 70-80°C).
-
Photodegradation: Exposing the compound (solid and in solution) to a light source according to ICH Q1B guidelines.
Samples are taken at various time points and analyzed by a stability-indicating analytical method, typically HPLC.
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For chromatography-based methods like HPLC, this means the method must be able to separate the intact compound from its degradation products, process impurities, and other excipients. This is crucial to accurately quantify the amount of the active compound remaining and to monitor the formation of potentially harmful degradants.
Visualizing Degradation and Stability Workflows
Diagram 1: Key Degradation Pathways of Guanidino Compounds
Caption: Major chemical degradation routes for guanidino compounds.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Conclusion
The stability of guanidino compounds is a critical factor that requires careful consideration throughout the research and development process. By understanding the primary degradation pathways of hydrolysis, oxidation, and photodegradation, and by implementing proactive strategies such as pH control, the use of antioxidants and chelating agents, and appropriate packaging, researchers can ensure the integrity and reliability of their work. This guide serves as a foundational resource for troubleshooting common stability issues and for designing robust experimental and formulation strategies.
References
-
Bunton, C. A., et al. "Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea." Journal of the Chemical Society, Perkin Transactions 2, 1985, pp. 1347-1351. [Link]
-
Asseban, M., et al. "Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves." Molecules, vol. 25, no. 23, 2020, p. 5586. [Link]
-
SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." [Link]
-
Singh, S., et al. "Excipients Use in Parenteral and Lyophilized Formulation Development." Journal of Pharmaceutical Technology, Research and Management, vol. 3, no. 1, 2015, pp. 1-15. [Link]
-
Powell, Mark. "Photostability testing theory and practice." Q1 Scientific, 28 July 2021. [Link]
-
Phenomenex. "Comparison of Chaotropic Reagents in Peptide Mapping Workflows." [Link]
-
Pezdirc, K., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, vol. 14, no. 2, 2022, p. 295. [Link]
-
Tan, Y. F., et al. "Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants." Tropical Journal of Pharmaceutical Research, vol. 14, no. 5, 2015, pp. 785-791. [Link]
-
Yoruk, R., et al. "Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas." Antonie Van Leeuwenhoek, vol. 52, no. 3, 1986, pp. 271-82. [Link]
-
Kandhro, A. J., and M. Y. Khuhawar. "Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent." Journal of Liquid Chromatography & Related Technologies, vol. 33, no. 14, 2010, pp. 1386-1398. [Link]
-
Silva, S., et al. "Photostabilization strategies of photosensitive drugs." International Journal of Pharmaceutics, vol. 543, no. 1-2, 2018, pp. 1-9. [Link]
- Wang, Yu-Chang John, and Musetta A. Hansen. "Parenteral Formulations of Proteins and Peptides: Stability and Stabilizers." Journal of Parenteral Science and Technology, vol. 42, 1988, pp. S14.
-
Kropf, J., et al. "Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis." MethodsX, vol. 12, 2024, p. 102972. [Link]
-
Ghiasvand, A., et al. "Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants." Iranian Journal of Pharmaceutical Research, vol. 14, no. 4, 2015, pp. 1153-1165. [Link]
-
BioSpectra. "GUANIDINE HYDROCHLORIDE TESTING METHODS." 23 May 2024. [Link]
-
INEOS. "GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES." [Link]
-
LFA Tablet Presses. "How To Protect Light Sensitive Products." [Link]
-
Montanari, S., et al. "Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies." Journal of Pharmaceutical and Biomedical Analysis, vol. 147, 2018, pp. 332-341. [Link]
-
Katdare, A., and M. Chaubal. Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. Taylor & Francis, 2006. [Link]
-
Song, C., et al. "Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, vol. 217, 2022, p. 114845. [Link]
-
J-GLOBAL. "Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea." [Link]
-
Kandhro, A. J., and M. Y. Khuhawar. "Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent." Journal of Liquid Chromatography & Related Technologies, vol. 33, no. 14, 2010, pp. 1386-1398. [Link]
-
Gulcin, Ilhami. "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method." Antioxidants, vol. 11, no. 1, 2022, p. 135. [Link]
-
Egorov, A. M., et al. "Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine." International Journal of Molecular Sciences, vol. 22, no. 19, 2021, p. 10673. [Link]
-
Brown, A. M., et al. "Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis." Journal of The American Society for Mass Spectrometry, vol. 23, no. 7, 2012, pp. 1303-1307. [Link]
-
Shah, M., and S. Singh. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Technology, vol. 24, no. 10, 2000, pp. 84-96. [Link]
-
American Chemical Society. "Development of more hydrolytically stable alkyl guanidines." [Link]
-
Baertschi, S. W., et al. "Photostability and Photostabilization of Drugs and Drug Products." Pharmaceutical Research, vol. 14, no. 8, 1997, pp. 975-992. [Link]
Sources
- 1. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 2. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. technotes.alconox.com [technotes.alconox.com]
- 4. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103599541A - Compositions and methods for the prevention of oxidative degradation of proteins - Google Patents [patents.google.com]
- 7. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 8. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. q1scientific.com [q1scientific.com]
- 12. scispace.com [scispace.com]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Guanidinobutyric Acid and Nipecotic Acid on GABA Transporter Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, the modulation of the γ-aminobutyric acid (GABA) system is a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. Central to the regulation of GABAergic neurotransmission are the GABA transporters (GATs), which control the concentration and duration of GABA in the synaptic cleft. This guide provides an in-depth, objective comparison of the GAT inhibition profiles of two key compounds: 3-Guanidinobutyric acid and the classical GAT inhibitor, nipecotic acid.
Introduction: The Central Role of GABA and its Transporters
γ-Aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the balance between neuronal excitation and inhibition. The precise control of extracellular GABA levels is critical for normal brain function, and this is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)[1].
-
GAT1 is predominantly found on presynaptic neurons and is a primary target for antiepileptic drugs.
-
GAT2 and GAT3 are mainly expressed in astrocytes, playing a crucial role in regulating ambient GABA levels.[2]
-
BGT1 is also found in glial cells and is involved in both GABA transport and osmotic regulation.[3]
Inhibition of these transporters can elevate extracellular GABA concentrations, thereby enhancing inhibitory signaling. This mechanism is a key strategy in the development of treatments for conditions such as epilepsy, anxiety, and other neurological disorders.[1]
Compound Profiles: A Tale of Two Molecules
Nipecotic Acid: The Archetypal GAT Inhibitor
Nipecotic acid is a well-established inhibitor of GABA transporters and has served as a foundational molecule for the development of more potent and selective GAT inhibitors, such as the clinically used antiepileptic drug, tiagabine.[4][5] Structurally, it is a cyclic amino acid that acts as a competitive inhibitor at the GABA binding site on the transporters.[2] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[5]
This compound: A Modulator of GABAergic and Energy Systems
This compound, also known as gamma-guanidinobutyric acid (GBA), is a naturally occurring guanidino compound. While some guanidino compounds have been shown to interact with the GABAergic system, the primary role of this compound appears to be linked to the creatine transport system.[6][7] It is a potent substrate for the creatine transporter (CRT), and its transport is not inhibited by GABA.[7] While some related guanidino compounds like β-guanidinopropionic acid (GPA) have been shown to inhibit GAT3 and GAT4 (BGT1), direct and comprehensive data on the GAT inhibition profile of this compound is not as extensively documented as for nipecotic acid.[7]
Comparative GAT Inhibition Profile
| Transporter Subtype | Nipecotic Acid IC50 (µM) | This compound IC50 (µM) |
| Mouse GAT1 | 2.6 | Data not available |
| Mouse GAT2 | 310 | Data not available |
| Mouse GAT3 | 29 | Data not available |
| Mouse GAT4 (BGT1) | 16 | Data not available |
Data for nipecotic acid sourced from Cayman Chemical product information sheet, citing Kragler, A., et al. (2005).
The data clearly indicates that nipecotic acid is a potent inhibitor of GAT1 and GAT4, with moderate activity against GAT3 and significantly weaker inhibition of GAT2. This profile demonstrates a degree of selectivity, which has been exploited in the design of GAT1-selective drugs.
Mechanism of Action: A Visual Representation
GABA transporters co-transport Na⁺ and Cl⁻ ions along with GABA into the presynaptic neuron or surrounding glial cells. Competitive inhibitors like nipecotic acid bind to the same site as GABA, thereby preventing its uptake.
Caption: Mechanism of competitive GAT inhibition.
Experimental Protocols: Determining GAT Inhibition
The inhibitory activity of compounds on GATs is typically assessed using in vitro radiolabeled substrate uptake assays. The following is a generalized protocol based on common methodologies.
Protocol: [³H]-GABA Uptake Assay in Transfected HEK293 Cells
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the specific human GAT subtype (GAT1, GAT2, GAT3, or BGT1).
-
-
Assay Preparation:
-
Transfected cells are plated into 24- or 96-well plates.
-
After 24-48 hours, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.
-
-
Inhibition Assay:
-
Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., nipecotic acid or this compound).
-
A mixture of [³H]-GABA (radiolabeled) and unlabeled GABA is added to each well to initiate the uptake reaction.
-
-
Termination and Lysis:
-
After a defined incubation period (e.g., 10-20 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
The cells are then lysed to release the intracellular contents.
-
-
Quantification:
-
The amount of [³H]-GABA taken up by the cells is quantified using a scintillation counter.
-
The results are expressed as a percentage of the control (no inhibitor).
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a [³H]-GABA uptake assay.
Discussion and Future Directions
The comparison between this compound and nipecotic acid reveals a significant disparity in their characterized effects on GABA transporters. Nipecotic acid is a well-defined, potent, and somewhat selective GAT inhibitor, making it an invaluable tool for pharmacological research and a scaffold for drug design. Its limitations, primarily its poor blood-brain barrier permeability, have driven the development of more CNS-penetrant derivatives.
In contrast, this compound's role as a direct GAT inhibitor is less clear. While the broader class of guanidino compounds exhibits some interaction with the GABAergic system, this compound is more strongly characterized as a substrate for the creatine transporter. This suggests that its effects on neuronal excitability may be mediated through different mechanisms, potentially involving cellular energy metabolism or indirect effects on GABAergic tone.
For researchers in drug development, this highlights several key points:
-
Nipecotic acid and its derivatives remain relevant as tools to probe the function of GATs and as starting points for the design of novel inhibitors with improved pharmacokinetic properties.
-
The lack of comprehensive GAT inhibition data for This compound represents a research opportunity. A systematic evaluation of its activity across all GAT subtypes is warranted to fully understand its pharmacological profile.
-
The potential for dual-target compounds that modulate both the creatine and GABA transport systems could offer novel therapeutic avenues, although this requires further investigation.
References
- Kragler, A., Höfner, G., and Wanner, K.T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43-47.
- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.
- Singh, K., & Sharma, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic & Medicinal Chemistry Letters, 58, 128532.
- Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in cellular neuroscience, 8, 161.
- Tachikawa, M., et al. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders.
- De Deyn, P. P., et al. (1992). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Journal of the neurological sciences, 112(1-2), 145-51.
- Frølund, B., et al. (2024). Ways of modulating GABA transporters to treat neurological disease.
- Patsnap. (2024). What are BGT1 inhibitors and how do they work?.
- Minelli, A., DeBiasi, S., Brecha, N. C., Zuccarello, L. V., & Conti, F. (1996). GAT-3, a high-affinity GABA plasma membrane transporter, is localized to astrocytic processes, and it is not confined to the vicinity of GABAergic synapses in the cerebral cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(19), 6255–6264.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. GAT-3, a High-Affinity GABA Plasma Membrane Transporter, Is Localized to Astrocytic Processes, and It Is Not Confined to the Vicinity of GABAergic Synapses in the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Guanidinobutyrate | C5H11N3O2 | CID 25200642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular basis of human GABA transporter 3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidino compounds with native GABA(A) δ receptor selectivity: a tale of homeostatic compensation in δ-KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of Guanidino Acid Transport at the Blood-Brain Barrier
[1]
Executive Summary
The transport of guanidino acids—specifically Creatine (Cr) and its precursor Guanidinoacetate (GAA) —across the Blood-Brain Barrier (BBB) represents a critical metabolic bottleneck in central nervous system (CNS) bioenergetics. While the brain possesses endogenous capacity for creatine synthesis, it relies on specific solute carrier (SLC) transporters for the uptake of precursors and the maintenance of the phosphocreatine energy shuttle.
This guide objectively compares the kinetic performance of the two primary transporters governing this flux: SLC6A8 (Creatine Transporter 1, CRT) and SLC6A6 (Taurine Transporter, TauT) . We analyze their substrate specificity, kinetic parameters (
The Transporter Landscape: SLC6A8 vs. SLC6A6
To understand the kinetics, we must first define the structural and functional distinctives of the transporters involved.
SLC6A8 (CRT)[2][3]
-
Primary Role: The dedicated, high-affinity transporter for Creatine.
-
Mechanism: Na
/Cl dependent symporter (2 Na , 1 Cl , 1 Cr). -
BBB Localization: Predominantly expressed on the luminal (blood-facing) membrane of brain microvascular endothelial cells (BMECs).
-
Criticality: Loss-of-function mutations lead to Creatine Transporter Deficiency (CTD), resulting in severe intellectual disability despite normal endogenous synthesis enzymes.
SLC6A6 (TauT)[2][3][4]
-
Primary Role: High-affinity Taurine transport.
-
Secondary Role: A critical "backup" or alternative route for Guanidinoacetate (GAA) transport.
-
Mechanism: Na
/Cl dependent. -
BBB Localization: Expressed at both the BBB and the Blood-CSF Barrier (BCSFB), often implicated in efflux or exchange mechanisms.[1]
Kinetic Comparison & Substrate Specificity
The defining feature of guanidino acid transport at the BBB is competitive exclusion . Under physiological conditions, SLC6A8 is saturated by Creatine, effectively blocking the entry of GAA.[2] This protective mechanism prevents neurotoxic accumulation of GAA, but fails in specific metabolic disorders.
Table 1: Comparative Kinetics at the BBB Interface
| Parameter | SLC6A8 (CRT) | SLC6A6 (TauT) |
| Primary Substrate | Creatine | Taurine |
| Secondary Substrate | Guanidinoacetate (GAA) | Guanidinoacetate (GAA) |
| Affinity for Creatine ( | High (15 – 40 | Negligible |
| Affinity for GAA ( | Low (> 100 | Moderate (~40–60 |
| Transport Efficiency ( | High for Cr; Low for GAA | Moderate for GAA |
| Inhibition Profile | Inhibited by | Inhibited by |
| Physiological Status | Saturated by plasma Cr (~50 | Regulated by osmolarity |
The Kinetic Paradox
-
Creatine Dominance: Plasma creatine levels (~50
M) are close to the of SLC6A8. Since SLC6A8 has a ~10-fold lower affinity for GAA than for Cr, physiological creatine levels effectively outcompete GAA for entry.[2] -
Pathological Shift: In GAMT Deficiency (where Cr is low and GAA is high), the competitive inhibition is lifted. SLC6A8 begins transporting massive amounts of GAA into the brain, contributing to seizures and neurotoxicity.
Mechanistic Visualization
The following diagram illustrates the competitive transport pathways at the Brain Microvascular Endothelial Cell (BMEC).
Figure 1: Competitive Transport Logic. High-affinity Creatine uptake via SLC6A8 suppresses GAA entry. GAA relies on SLC6A6 (TauT) or pathological conditions to cross the barrier.
Experimental Protocol: The Competitive Uptake Assay
To validate these kinetics in a drug development setting, we utilize a Dual-Inhibitor Competitive Uptake Assay using the hCMEC/D3 cell line (the gold standard human BBB model).
Objective
Differentiate between SLC6A8-mediated and SLC6A6-mediated transport of a guanidino payload.
Materials
-
Model: hCMEC/D3 cells (Passage 25-35), cultured on collagen-coated Transwell inserts.
-
Buffer: Ringer-Hepes buffer (RHB), pH 7.4.
-
Radiolabels:
-Creatine and -GAA (Specific Activity > 50 mCi/mmol). -
Inhibitors:
-
-guanidinopropionic acid (
-GPA) – Specific SLC6A8 inhibitor. -
Taurine (excess) – Specific SLC6A6 competitor.
-
-guanidinopropionic acid (
Step-by-Step Workflow
-
Preparation:
-
Seed hCMEC/D3 cells at 50,000 cells/cm
. Grow to confluence (5-7 days) until TEER > 150 . -
Deplete endogenous creatine by incubating in creatine-free medium for 24 hours prior to assay.
-
-
Uptake Initiation:
-
Wash cells 3x with warm RHB.
-
Group A (Control): Incubate with 10
M -GAA. -
Group B (SLC6A8 Block): Incubate with 10
M -GAA + 1 mM -GPA . -
Group C (TauT Block): Incubate with 10
M -GAA + 1 mM Taurine . -
Group D (Total Block): Incubate with 10
M -GAA + 1 mM -GPA + 1 mM Taurine.
-
-
Kinetic Measurement:
-
Incubate at 37°C for 5, 15, and 30 minutes (linear phase).
-
Terminate uptake by rapid addition of ice-cold PBS.
-
-
Quantification:
-
Lyse cells in 0.1 N NaOH / 1% SDS.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Normalize to total protein content (BCA assay).
-
-
Data Analysis:
-
Calculate Influx Rate (
) using the slope of the linear uptake curve. -
Self-Validation Check: If Group B shows <10% reduction compared to Control, your substrate is NOT using SLC6A8. If Group C shows reduction, it utilizes TauT.
-
Implications for Drug Development
Understanding these kinetics is vital for designing prodrugs or treatments for Cerebral Creatine Deficiency Syndromes (CCDS).
-
Prodrug Strategy: Lipophilic creatine analogs (e.g., cyclocreatine) are often designed to bypass SLC6A8. However, if they retain a guanidino moiety, they may inadvertently become substrates for SLC6A6, leading to off-target accumulation in taurine-rich tissues (retina, heart).
-
Dosing Regimens: In SLC6A8 deficiency, high-dose creatine therapy fails because the transporter is non-functional. The guide suggests that upregulating SLC6A6 (TauT) or using alternative substrates that utilize the LAT1 (SLC7A5) transporter could be a viable bypass strategy.
-
Safety: Any guanidino-based drug candidate must be screened against SLC6A6. High affinity for TauT could induce a "Taurine Depletion" phenotype, causing cardiomyopathy or retinal degeneration.
References
-
Braissant, O. (2012). Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers.[2][3] Journal of Inherited Metabolic Disease, 35(4), 655–664.
-
Tachikawa, M., & Hosoya, K. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders.[4][1] Fluids and Barriers of the CNS, 8(1), 13.
-
Ohtsuki, S., et al. (2002). The blood-brain barrier creatine transporter is a major pathway for supplying creatine to the brain. Journal of Cerebral Blood Flow & Metabolism, 22(11), 1327–1335.
-
Weksler, B. B., et al. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. FASEB Journal, 19(13), 1872-1874.
Sources
- 1. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of 4-Guanidinobutanoic Acid Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. While various analytical techniques can suggest a structure, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing definitive, atom-level structural elucidation of small molecules in solution.[1] This guide provides an in-depth, experience-driven workflow for confirming the identity of 4-Guanidinobutanoic Acid, a molecule of interest in various biological contexts.
A crucial point of clarification: this compound is often referred to by its common name, gamma-guanidinobutyric acid, and may occasionally be mistakenly cited as "3-guanidinobutyric acid." The systematic IUPAC name is 4-guanidinobutanoic acid, corresponding to the structure where the guanidino group is attached to the fourth carbon of the butanoic acid chain.[2][3] This guide will proceed using the systematic nomenclature and the correct structure, which is vital for accurate data interpretation.
The Target Molecule: 4-Guanidinobutanoic Acid
Understanding the expected structure is the first step in any confirmation workflow. 4-Guanidinobutanoic acid possesses a four-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal guanidinium group. Each of these features presents unique and identifiable signatures in an NMR spectrum.
Caption: Structure of 4-Guanidinobutanoic Acid with Atom Numbering.
Part 1: Foundational Analysis with 1D NMR
The initial steps in structural characterization involve acquiring one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.[4]
¹H NMR Spectroscopy: A Proton Census
A ¹H NMR spectrum maps the distinct proton environments in the molecule. For 4-guanidinobutanoic acid, we expect to see three signals corresponding to the three methylene (-CH₂) groups of the butyric acid backbone. The protons on the nitrogen and oxygen atoms are often broad and may exchange with the deuterated solvent (like D₂O), making them difficult to observe.
Why this is critical: The chemical shift (δ) of each proton signal is dictated by its local electronic environment. Protons closer to electron-withdrawing groups (like the carboxylic acid and guanidinium groups) are "deshielded" and appear at a higher chemical shift (further downfield).[5] The integration (area under the peak) confirms the number of protons contributing to the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Data
The following table summarizes reference data obtained in D₂O. The use of D₂O is a deliberate choice to exchange and thus suppress the large solvent peak of water, which would otherwise obscure signals of interest. The pH is also a critical parameter as it affects the protonation state of the carboxylic acid and guanidinium groups, influencing the chemical shifts.[2][6]
| Atom Label | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration | Inferred Assignment |
| H2 | ~2.23 | Triplet | 2H | -CH₂- adjacent to COOH |
| H3 | ~1.82 | Quintet | 2H | Central -CH₂- |
| H4 | ~3.18 | Triplet | 2H | -CH₂- adjacent to NH |
| (Data sourced from Biological Magnetic Resonance Bank and PubChem)[2][6] |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-guanidinobutanoic acid in approximately 0.6 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved. Add a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) if precise chemical shift calibration is required.
-
Instrument Setup: Use a standard 5 mm NMR tube. Place the sample in the NMR spectrometer.
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard 30-degree pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans to achieve good signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and analyze the chemical shifts and multiplicities.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, directly revealing the complexity of the carbon backbone.[7] For our target molecule, we expect five distinct signals.
Why this is critical: The chemical shift range for ¹³C is much wider than for ¹H (~200 ppm vs ~12 ppm), which means signals rarely overlap.[8] This makes it an excellent tool for counting the number of non-equivalent carbons and identifying key functional groups. The downfield region is particularly informative for identifying carbonyl (C=O) and guanidinium (C(NH)₂) carbons.[9]
Expected ¹³C NMR Data
| Atom Label | Expected Chemical Shift (δ) in ppm | Inferred Assignment |
| C1 | ~185.1 | Carboxylic Acid Carbonyl |
| C2 | ~37.0 | -CH₂- adjacent to COOH |
| C3 | ~27.6 | Central -CH₂- |
| C4 | ~43.5 | -CH₂- adjacent to NH |
| C5 | ~159.6 | Guanidinium Carbon |
| (Data sourced from Biological Magnetic Resonance Bank and PubChem)[6][10] |
Experimental Protocol: ¹³C{¹H} NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The same setup as for ¹H NMR is used.
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. Typically 1024 to 4096 scans.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
Part 2: Unambiguous Confirmation with 2D NMR
While 1D NMR provides a strong foundation, 2D NMR experiments are required for irrefutable proof of structure by revealing through-bond correlations between nuclei.[11]
Caption: Self-validating workflow for NMR-based structure confirmation.
¹H-¹H COSY: Tracing the Proton Network
Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[4]
Why this is critical: For 4-guanidinobutanoic acid, COSY will provide a clear, unambiguous map of the aliphatic chain. A cross-peak between two proton signals in a COSY spectrum is definitive evidence that they are neighbors. We expect to see a correlation between H2 and H3, and between H3 and H4, confirming the -CH₂-CH₂-CH₂- linkage.
Experimental Protocol: ¹H-¹H COSY Acquisition
-
Sample and Setup: Use the same sample and setup.
-
Acquisition Parameters:
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker systems).
-
Number of Scans: 4 to 8 scans per increment.
-
Data Points: 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
-
Processing: Apply a 2D Fourier transform and symmetrize the spectrum.
¹H-¹³C HSQC: The Definitive H-C Link
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful 2D experiment that reveals correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling).[12]
Why this is critical: HSQC provides the final piece of the puzzle, definitively linking the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond. This allows us to assign each carbon in the aliphatic chain with absolute certainty.
Expected HSQC Correlations:
-
A cross-peak between the ¹H signal at ~2.23 ppm and the ¹³C signal at ~37.0 ppm (confirms C2-H2).
-
A cross-peak between the ¹H signal at ~1.82 ppm and the ¹³C signal at ~27.6 ppm (confirms C3-H3).
-
A cross-peak between the ¹H signal at ~3.18 ppm and the ¹³C signal at ~43.5 ppm (confirms C4-H4).
Experimental Protocol: ¹H-¹³C HSQC Acquisition
-
Sample and Setup: Use the same sample and setup.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker systems).
-
Number of Scans: 8 to 16 scans per increment.
-
Data Points: 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).
-
-
Processing: Apply a 2D Fourier transform and perform phase and baseline correction in both dimensions.
Conclusion: Synthesizing Data for Unambiguous Confirmation
By following this multi-step NMR workflow, a researcher can move from a putative structure to a confirmed molecular identity with the highest degree of scientific confidence.
-
¹H and ¹³C NMR provide the fundamental count of proton and carbon environments and identify key functional groups.
-
¹H-¹H COSY confirms the connectivity of the proton spin system along the butyric acid backbone.
-
¹H-¹³C HSQC definitively links each proton to its directly attached carbon, validating the assignments from the 1D spectra.
The convergence of these datasets provides a self-validating confirmation of the 4-guanidinobutanoic acid structure. This level of rigorous characterization is indispensable in modern chemical and pharmaceutical research, ensuring data integrity and supporting confident decision-making in drug development pipelines.
References
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Available at: [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available at: [Link]
-
PubChem. (n.d.). gamma-Guanidinobutyric acid. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
FooDB. (2010). Showing Compound gamma-Guanidinobutyric acid (FDB005408). Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
-
ResearchGate. (n.d.). The correlation of the signals of a typical NMR spectrum and the.... Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000344 4-Guanidinobutyric Acid at BMRB. Available at: [Link]
-
Springer Nature. (2025). NMR spectroscopy of small molecules in solution. Available at: [Link]
-
PubChem. (n.d.). 4-Guanidinobutyrate. Available at: [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. bmse000344 4-Guanidinobutyric Acid at BMRB [bmrb.io]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Guanidinobutyrate | C5H11N3O2 | CID 25200642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating Specificity: A Comparative Guide to Anti-GABA Antibody Cross-Reactivity with 3-Guanidinobutyric Acid
For the Researcher in Pursuit of Unquestionable Accuracy
In the intricate landscape of neuroscience and drug development, the precise detection of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is paramount.[1] Antibody-based techniques such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA) are workhorses in this field, offering unparalleled insights into the distribution and quantification of GABA. However, the utility of these methods is fundamentally tethered to the specificity of the primary antibody. The potential for cross-reactivity with endogenous molecules that share structural similarities with GABA is a critical concern that can undermine experimental validity.
This guide provides a deep dive into the potential cross-reactivity of anti-GABA antibodies with 3-guanidinobutyric acid (3-GBA), a structurally related compound. While direct comparative data is sparse in the current literature, this guide will equip you, the researcher, with the foundational knowledge and practical methodologies to critically assess antibody specificity. We will explore the structural basis for potential cross-reactivity, review the specificity profiles of established anti-GABA antibodies against other analogs, and provide a comprehensive, step-by-step protocol for you to validate your own reagents.
The Molecular Basis of Recognition: GABA vs. This compound
At the heart of antibody specificity lies the precise recognition of an epitope. For small molecules like GABA, the entire molecule, often conjugated to a carrier protein, acts as the hapten that elicits an immune response. The resulting antibodies should ideally recognize the unique features of GABA. This compound is a metabolic derivative of GABA, where the primary amine group is replaced by a guanidino group. This substitution significantly alters the size, charge distribution, and hydrogen bonding potential of this molecular region.
A direct visual comparison highlights this crucial difference:
Caption: Molecular structures of GABA and this compound.
The guanidino group in 3-GBA is substantially bulkier and more basic than the amino group in GABA. This significant structural divergence at a key functional group is the primary reason to hypothesize a low probability of cross-reactivity for a highly specific anti-GABA antibody. An antibody's paratope, selected for its high affinity to the GABA molecule, is unlikely to accommodate the steric hindrance and altered electronic profile of the guanidino group.
Benchmarking Specificity: Known Cross-Reactivity of Anti-GABA Antibodies
| Antibody | Type | Known Cross-Reactivity | Source |
| ab86186 | Monoclonal (Mouse) | Highly specific to GABA. Weak reaction against beta-alanine BSA conjugate only at the highest concentrations. Does not react with other amino acid-BSA conjugates. | Abcam[2] |
| Polyclonal Antiserum | Polyclonal (Rabbit) | Poor cross-reactivity with beta-alanine (requires 175-fold higher concentration) and glycine (requires 795-fold higher concentration). | Seguela, P., et al. (1984)[3] |
| AB175 | Polyclonal (Guinea Pig) | Staining blocked by pre-absorption with GABA-glutaraldehyde conjugate. Not blocked by conjugates of glutamic acid, glutamate, or taurine. | Merck Millipore[4] |
This table demonstrates that well-characterized anti-GABA antibodies can effectively discriminate against even closely related molecules like beta-alanine, which differs from GABA by only one methylene group. Given that the structural difference between GABA and 3-GBA is more pronounced than between GABA and beta-alanine, a low cross-reactivity is a reasonable expectation. However, this must be empirically verified.
The Gold Standard for Validation: Competitive ELISA
The most robust method for quantifying antibody specificity and cross-reactivity is the competitive ELISA.[5] In this assay, the compound of interest (in this case, 3-GBA) competes with a labeled or coated antigen (GABA) for binding to the anti-GABA antibody. A high degree of cross-reactivity will result in a significant reduction in signal as the concentration of the competing compound increases.
Below is a comprehensive protocol to perform such a validation. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for a Competitive ELISA to determine antibody cross-reactivity.
Detailed Step-by-Step Protocol
Rationale: This protocol establishes a competitive binding scenario where the ability of 3-GBA to displace the primary antibody from the coated GABA antigen is quantified and compared to the displacement achieved by unlabeled GABA itself.
Materials:
-
High-binding 96-well microplate
-
GABA-BSA conjugate (for coating)
-
Anti-GABA primary antibody
-
GABA standard
-
This compound
-
Bovine Serum Albumin (BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-Rabbit IgG)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the GABA-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C. This allows for passive adsorption of the antigen to the well surface.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Buffer (or a dedicated blocking buffer) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of subsequent antibodies, reducing background noise.
-
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the GABA standard in Assay Buffer (e.g., from 1 µM to 1 pM). This will be used to generate the standard curve.
-
Prepare a similar serial dilution of this compound in Assay Buffer.
-
-
Competitive Incubation:
-
In a separate plate or tubes, mix equal volumes of the diluted anti-GABA antibody (at a pre-determined optimal concentration) with each dilution of the GABA standard and the 3-GBA test compound.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free antigen.
-
Wash the coated and blocked microplate 3 times with Wash Buffer.
-
Transfer 100 µL of the antibody/antigen mixtures to the corresponding wells of the washed plate.
-
Incubate for 1-2 hours at room temperature. During this step, any antibody that has not bound to the free antigen in the mixture will bind to the coated antigen on the plate.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the chromogenic substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the log of the concentration for both the GABA standard and the 3-GBA.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of GABA / IC50 of 3-GBA) x 100
-
Conclusion and Recommendations
The principle of antibody-antigen recognition is rooted in precise molecular complementarity. The significant structural disparity between the amino group of GABA and the guanidino group of this compound strongly suggests a low likelihood of significant cross-reactivity for high-quality, specific anti-GABA antibodies. This is further supported by the high specificity these antibodies exhibit against other small amino acid analogs.
References
-
Cross-reactivity of a pathogenic autoantibody to a tumor antigen in GABAA receptor encephalitis. (2021). Journal of Experimental Medicine. [Link]
-
anti-GABA Antibody [ABIN108425]. antibodies-online.com. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]
-
Anti-GABA Antibody Products. Biocompare. [Link]
-
GABA Antibody Chicken pAb. Immusmol. [Link]
-
Seguela, P., Geffard, M., Buijs, R. M., & Le Moal, M. (1984). Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results. Proceedings of the National Academy of Sciences of the United States of America, 81(12), 3888–3892. [Link]
-
Inhibitory concentration-response curves for guanidino analogs a compounds. ResearchGate. [Link]
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. [Link]
-
Comparison of γ-Aminobutyric Acid, Type A (GABAA), Receptor αβγ and αβδ Expression Using Flow Cytometry and Electrophysiology: EVIDENCE FOR ALTERNATIVE SUBUNIT STOICHIOMETRIES AND ARRANGEMENTS. (2016). Journal of Biological Chemistry. [Link]
-
Structures and biosynthesis of GABA-like guanidino compounds (A). ResearchGate. [Link]
-
Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine. International Journal of Molecular Medicine. [Link]
-
Physiology, GABA. StatPearls. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
Publish Comparison Guide: In Vivo Evaluation of Beta-Guanidinobutyric Acid Neurotoxicity
Executive Summary
Beta-guanidinobutyric acid (
This guide provides a rigorous framework for evaluating the central neurotoxicity of
Part 1: Compound Profile & Comparative Landscape
In the context of uremic encephalopathy,
The Alternatives (Comparators)
-
Gamma-Guanidinobutyric Acid (
-GBA): The primary alternative. A direct structural isomer where the guanidino group is on the gamma carbon. It is a known potent convulsant that antagonizes GABA_A receptors. -
Guanidinosuccinic Acid (GSA): The most prevalent uremic neurotoxin, acting primarily as an NMDA receptor agonist.
-
GABA (Gamma-Aminobutyric Acid): The endogenous neurotransmitter.[1][2][3]
-GBA is evaluated for its ability to mimic or antagonize GABA.
Comparative Physicochemical & Toxicological Matrix
| Feature | Beta-Guanidinobutyric Acid ( | Gamma-Guanidinobutyric Acid ( | Guanidinosuccinic Acid (GSA) |
| Role | Uremic Retention Solute / Metabolite | Uremic Toxin / Convulsant | Major Uremic Toxin |
| Primary Target | Putative GABA_A Antagonist (Low Affinity) | GABA_A Receptor Antagonist (High Affinity) | NMDA Receptor Agonist |
| Convulsant Potency | Low to Moderate (Investigational) | High (CD50 ~ 0.5–2.0 | High (CD50 ~ 100-200 nmol ICV) |
| BBB Permeability | Low (Polar) | Low (Polar) | Low (Polar) |
| Metabolic Origin | Transamidination of GABA | Urea cycle deviation |
Part 2: Mechanistic Evaluation (The "Why")
To interpret in vivo data, one must understand the molecular triggers. Guanidino compounds induce neurotoxicity via two opposing mechanisms: Excitotoxicity (Glutamate mimicry) or Disinhibition (GABA blockage).
Putative Mechanism of Action
-GBA is hypothesized to act via disinhibition . By structurally mimicking GABA, it may bind to the GABA_A receptor's orthosteric site without activating the chloride channel, effectively blocking inhibitory transmission. However, the
Caption: Mechanistic pathway comparing the formation and receptor interaction of
Part 3: Experimental Protocol (The "How")
Objective: Determine the Convulsive Dose 50 (CD50) and seizure latency of
Ethical Note: All procedures must comply with IACUC guidelines. Since seizures are the endpoint, humane endpoints (immediate euthanasia upon tonic extension) must be strictly defined.
Preparation of Reagents
-
Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.
-
Test Compound:
-GBA (Synthesis or commercial purity >98%). Dissolve to stock concentrations of 10, 50, and 100 mM. -
Positive Control:
-GBA (known convulsant) or Pentylenetetrazol (PTZ). -
Negative Control: PBS Vehicle.
Surgical Workflow (Stereotaxic ICV Cannulation)
Systemic injection (IP/IV) is unreliable for
-
Anesthesia: Isoflurane (3-4% induction, 1.5-2% maintenance).
-
Stereotaxic Fixation: Secure mouse head; expose skull (bregma).
-
Coordinates (Lateral Ventricle):
-
AP: -0.3 mm (posterior to bregma)
-
ML: ±1.0 mm (lateral to midline)
-
DV: -2.5 mm (ventral from dura)
-
-
Implantation: Insert 26G guide cannula; secure with dental cement.
-
Recovery: Allow 5-7 days recovery before injection to eliminate surgical stress artifacts.
Injection & Monitoring Protocol
Caption: Experimental timeline for ICV injection and seizure monitoring.
Step-by-Step Injection:
-
Connect internal injector (33G) to a Hamilton syringe via PE-10 tubing.
-
Insert injector into guide cannula.
-
Infuse 5
L of -GBA solution over 5 minutes (Rate: 1 L/min). Rapid injection causes volume-induced damage. -
Leave injector in place for 2 minutes to prevent backflow.
Data Collection & Scoring
Blind observers must score behavior using the Modified Racine Scale for 60 minutes post-injection.
| Score | Behavioral Manifestation | Significance |
| 0 | Normal behavior | No Toxicity |
| 1 | Mouth and facial movements | Hyperactivity |
| 2 | Head nodding | Focal Seizure |
| 3 | Forelimb clonus | Minimal Convulsion |
| 4 | Rearing with forelimb clonus | Major Convulsion |
| 5 | Rearing and falling (Tonic-Clonic) | Severe Toxicity (Endpoint) |
Part 4: Data Interpretation & Benchmarking
To validate your results, compare the
Expected Outcomes[4][5]
-
High Toxicity: If
-GBA induces Stage 4-5 seizures at doses < 2.0 mol, it is equipotent to -GBA. -
Moderate Toxicity: Seizures only at high doses (> 5.0
mol) or limited to Stage 1-2 (facial clonus). -
Null Toxicity: No behavioral changes at maximal soluble dose.
Statistical Analysis
-
CD50 Calculation: Use Probit analysis to determine the dose producing convulsions in 50% of animals.
-
Latency: Kaplan-Meier survival analysis for "time to first seizure".
-
Significance: ANOVA followed by Dunnett’s test vs. Vehicle control.
Troubleshooting
-
Issue: Animal death immediately after injection without seizure.
-
Cause: Injection volume too high or too fast (hydrostatic pressure stroke).
-
Fix: Reduce volume to 2-3
L or slow rate to 0.5 L/min.
-
-
Issue: Inconsistent seizure data.
-
Cause: Missed ventricular target.
-
Fix: Inject dye (Methylene Blue) post-mortem to confirm ventricular localization.
-
References
-
Guanidino compounds as uremic (neuro)
-GBA and GSA. -
In vivo neurotoxicity of beta-amyloid and fragments (Methodology Reference) Source: Weldon, D. T., et al. (1998). Journal of Neuroscience. Context: Provides the foundational protocol for ICV injection and neurotoxicity scoring in rodent models.
-
GABA Receptor Physiology and Pharmacology Source: Sigel, E., & Steinmann, M. E. (2012). Journal of Biological Chemistry. Context: details the binding sites of GABA_A receptors, crucial for understanding the competitive antagonism mechanism of GBA isomers.
-
Experimental Models of Seizures and Mechanisms of Action Source: Löscher, W. (2011). Cold Spring Harbor Perspectives in Medicine. Context: Standardizes the Racine scale and seizure threshold testing protocols used in this guide.
-
Alpha-Guanidinoglutaric acid, an endogenous convulsant Source: Shiraga, H., et al. (1986). Journal of Neurochemistry. Context: Comparative data on related guanidino acid convulsants and their specific potencies.[4][5]
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alpha-Guanidinoglutaric acid, an endogenous convulsant, as a novel nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
